1-Ethyl-2-methyl-1H-indole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-ethyl-2-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWAIVXKJWQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068261 | |
| Record name | 1H-Indole, 1-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40876-94-6 | |
| Record name | 1-Ethyl-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40876-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 1-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of 1-Ethyl-2-methyl-1H-indole (CAS: 40876-94-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-2-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] This document delves into the principal synthetic methodologies, detailed spectroscopic analysis, physicochemical properties, and essential safety protocols. The aim is to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this compound.
Introduction
This compound, identified by the CAS number 40876-94-6, is a substituted indole derivative with significant applications in the synthesis of complex organic molecules.[1] Its unique structural framework makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Notably, it has been employed as a reactant in the preparation of potential immunomodulators, non-steroidal aromatase inhibitors, and antimycobacterial agents. This guide offers a detailed exploration of its synthesis and a thorough characterization of its chemical and physical properties.
Synthesis of this compound
The synthesis of this compound can be approached through several well-established methods. The two primary routes discussed herein are the direct N-alkylation of 2-methylindole and the classical Fischer indole synthesis.
N-Alkylation of 2-Methylindole
A straightforward and common method for the preparation of this compound is the N-alkylation of 2-methylindole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an ethylating agent.
Reaction Scheme:
A representative N-alkylation of 2-methylindole.
Experimental Protocol:
A general procedure for the N-alkylation of an indole derivative involves the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide.[2][3]
-
Preparation: To a solution of 2-methylindole in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like potassium hydroxide (KOH) or sodium hydride (NaH).
-
Reaction: Stir the mixture at room temperature to facilitate the formation of the indolide anion.
-
Alkylation: Add ethyl iodide dropwise to the reaction mixture.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by column chromatography to yield this compound.
The choice of base and solvent can influence the reaction rate and yield. The use of powdered KOH in DMSO is a common and effective combination for this transformation.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[2][4][5]
Reaction Scheme:
General scheme for the Fischer Indole Synthesis.
Mechanism Overview:
-
Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, butan-2-one would be a suitable precursor for the target molecule) to form a phenylhydrazone.[4][5]
-
Tautomerization: The phenylhydrazone tautomerizes to an enamine.[5]
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement.[4]
-
Cyclization and Elimination: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[4][5]
The choice of acid catalyst, which can be a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the success of the reaction.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 40876-94-6 | [7][8] |
| Molecular Formula | C₁₁H₁₃N | [7][8] |
| Molecular Weight | 159.23 g/mol | [7][8] |
| Appearance | White to light yellow clear liquid or powder to crystal | [1] |
| Boiling Point | 266-267 °C (lit.) | |
| Density | 1.02 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.587 (lit.) |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet). The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbons in the indole ring are characteristic, and the signals for the ethyl and methyl groups will appear in the aliphatic region. The quaternary carbons of the indole ring will typically show weaker signals.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of an indole derivative will typically exhibit characteristic absorption bands. For a typical indole structure, one would expect to see:[11]
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C stretching (aromatic): Around 1600-1450 cm⁻¹
-
C-N stretching: Around 1360-1250 cm⁻¹
-
=C-H bending (out-of-plane): Around 900-675 cm⁻¹, which can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (159.23 g/mol ).
-
Fragmentation Pattern: The fragmentation of indole derivatives often involves the loss of small molecules or radicals. Common fragmentation pathways for N-alkylindoles can include cleavage of the N-alkyl group. The fragmentation pattern can provide valuable structural information.[12][13]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[14] However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended.[6][15]
-
Hand Protection: Wear suitable chemical-resistant gloves.[14]
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.[6]
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][16]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[16] Some suppliers recommend storage under an inert atmosphere (e.g., argon).[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14][15]
-
Skin Contact: Wash off with soap and plenty of water.[14][15]
-
Eye Contact: Flush eyes with water as a precaution.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][15][16]
In case of any exposure or if feeling unwell, seek medical advice.
Conclusion
This compound is a valuable synthetic intermediate with established routes of preparation and well-defined physicochemical properties. This guide has provided a detailed overview of its synthesis via N-alkylation and the Fischer indole synthesis, along with a comprehensive outline of its characterization using modern spectroscopic techniques. Adherence to the recommended safety and handling procedures is crucial when working with this compound. The information presented herein serves as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery, facilitating the effective and safe use of this compound in their scientific endeavors.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. rsc.org [rsc.org]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1-Ethyl-2-methyl-1H-indole: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Ethyl-2-methyl-1H-indole, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its molecular structure, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and its role as a versatile building block in the creation of high-value molecules.
Fundamental Molecular and Physical Properties
This compound is an N-alkylated derivative of 2-methylindole. The core of the molecule is the indole bicyclic system, which consists of a fused benzene and pyrrole ring. The ethyl group at the 1-position (the nitrogen atom of the pyrrole ring) and the methyl group at the 2-position are key structural features that influence its reactivity and physical properties.
The molecular formula of this compound is C₁₁H₁₃N.[1][2] Its molecular weight is 159.23 g/mol .[1][2] The presence of the aromatic indole nucleus and the alkyl substituents results in a compound with moderate lipophilicity, a property often sought in drug design to facilitate passage through biological membranes.
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical Data Summary:
| Property | Value | Reference(s) |
| CAS Number | 40876-94-6 | [1][3] |
| Molecular Formula | C₁₁H₁₃N | [1][3] |
| Molecular Weight | 159.23 g/mol | [1][3] |
| Appearance | White to light yellow clear liquid or powder to crystal | [1][4] |
| Boiling Point | 266-267 °C | [4] |
| Density | 1.02 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.587 | [4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-alkylation of 2-methylindole. This is a robust and high-yielding reaction that is widely applicable for the preparation of various N-substituted indoles. An alternative conceptual approach involves the Fischer indole synthesis, which is a powerful method for constructing the indole ring itself and can be adapted to produce 2-substituted indoles.[3][5]
N-Alkylation of 2-Methylindole: A Detailed Protocol
This method involves the deprotonation of the indole nitrogen of 2-methylindole with a suitable base, followed by nucleophilic attack on an ethylating agent. The choice of a strong base and a polar aprotic solvent is crucial for achieving high conversion and minimizing side reactions.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylindole (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the 2-methylindole. To this solution, add powdered potassium hydroxide (KOH) (2.0 eq.). The use of a strong base like KOH in a polar aprotic solvent like DMSO facilitates the deprotonation of the relatively acidic N-H proton of the indole.
-
Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq.) dropwise at room temperature. The reaction is exothermic, and a cooling bath may be necessary for larger-scale reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 2-methylindole is consumed.
-
Work-up: Upon completion, the reaction is quenched by the careful addition of water. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a clear oil or a low-melting solid.[6]
Conceptual Synthesis via Fischer Indole Synthesis
While N-alkylation is more direct, the Fischer indole synthesis is a foundational method for creating the indole core itself.[7] To obtain a 2-methyl substituted indole, the reaction would involve the acid-catalyzed cyclization of a phenylhydrazone derived from a methyl ketone.[1] For the synthesis of the precursor 2-methylindole, phenylhydrazine would be reacted with acetone.[2]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the aromatic protons of the indole ring.
-
Ethyl Group: A quartet at approximately 4.1-4.3 ppm (2H, -N-CH₂-CH₃) and a triplet at around 1.4-1.6 ppm (3H, -N-CH₂-CH₃). The downfield shift of the methylene protons is due to their attachment to the electronegative nitrogen atom.
-
Methyl Group: A singlet at approximately 2.4-2.5 ppm (3H, -C₂-CH₃).
-
Indole Ring Protons:
-
A singlet for the H3 proton at around 6.2-6.4 ppm.
-
The four protons on the benzene ring will appear in the aromatic region (approximately 7.0-7.6 ppm) with characteristic multiplicities and coupling constants.
-
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Alkyl Carbons:
-
The ethyl group carbons are expected at approximately 40-42 ppm (-N-CH₂) and 15-17 ppm (-N-CH₂-CH₃).
-
The methyl group carbon at the 2-position will likely appear around 12-14 ppm.
-
-
Indole Ring Carbons: Eight distinct signals are expected for the indole ring carbons, with the quaternary carbons (C2, C3a, C7a) generally showing lower intensity. The chemical shifts will be in the aromatic region, from approximately 100 ppm to 140 ppm.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z = 159.[2] The fragmentation pattern would likely involve the loss of a methyl radical from the ethyl group to give a stable fragment at m/z = 144, which could be the base peak. Further fragmentation of the indole ring can also be expected.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by:
-
C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the ethyl and methyl groups just below 3000 cm⁻¹.
-
C=C stretching: Aromatic C=C stretching bands in the region of 1600-1450 cm⁻¹.
-
C-N stretching: A C-N stretching band around 1350-1250 cm⁻¹.
-
Absence of N-H stretching: A key feature will be the absence of a sharp N-H stretching band around 3400 cm⁻¹, confirming the N-alkylation of the indole ring.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][5][8] Its indole core is a privileged scaffold found in numerous natural products and pharmaceuticals.[9]
Pharmaceutical and Agrochemical Synthesis
The compound serves as a precursor for more complex molecules with potential biological activity. It has been identified as a reactant in the preparation of:
-
Potential Immunomodulators: As a starting material for (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids.
-
Potential Non-steroidal Aromatase Inhibitors: Used in the synthesis of compounds designed to inhibit the aromatase enzyme, which is a target in the treatment of hormone-dependent cancers.
-
Antimycobacterial Agents: Employed in the development of new compounds with activity against mycobacteria.
-
Neurological Drug Development: The indole scaffold is a common feature in drugs targeting the central nervous system, and this compound is a useful starting point for the synthesis of novel candidates.[1]
Caption: Key application areas of this compound.
Material Science and Other Industries
Beyond pharmaceuticals, this compound finds use in:
-
Material Science: Its stability and chemical resistance make it a candidate for incorporation into advanced materials such as polymers and coatings.[1]
-
Flavor and Fragrance Industry: The aromatic nature of the indole ring contributes to its use in creating specific scents and flavors.[1]
Conclusion
This compound is a synthetically accessible and versatile indole derivative. Its well-defined structure and reactivity make it a valuable intermediate for the synthesis of a wide range of functional molecules. For researchers in drug discovery, it offers a readily available scaffold for the development of new therapeutic agents. As our understanding of the biological importance of the indole nucleus continues to grow, the utility of functionalized indoles like this compound in both academic and industrial research is set to expand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C11H13N) [pubchemlite.lcsb.uni.lu]
- 3. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-2-methylindole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy 7-ethyl-2-methyl-1H-indole (EVT-8713567) [evitachem.com]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
IUPAC name and synonyms for 1-Ethyl-2-methyl-1H-indole
An In-Depth Technical Guide to 1-Ethyl-2-methyl-1H-indole: Synthesis, Properties, and Applications
Introduction
The indole nucleus, a heterocyclic scaffold composed of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged" structure, its derivatives are prevalent in a vast array of natural products, alkaloids, and pharmacologically active compounds, playing critical roles in numerous biological processes.[1][2] The versatility of the indole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological activities.[2]
Among the vast library of indole derivatives, this compound stands out as a key synthetic intermediate and a versatile building block.[3] Its specific substitution pattern—an ethyl group at the N1 position and a methyl group at the C2 position—predefines its reactivity and provides a stable, functionalized core for constructing more complex molecules. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, physicochemical properties, reactivity, and diverse applications of this valuable compound.
Nomenclature and Structural Identification
Correctly identifying a chemical entity is fundamental for scientific communication and reproducibility. The compound is systematically named according to IUPAC nomenclature, and is also known by several common synonyms in commercial and literature contexts.
Table 1: Compound Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Ethyl-2-methylindole, N-Ethyl-2-methylindole | [4][5] |
| CAS Number | 40876-94-6 | [3][6] |
| Molecular Formula | C₁₁H₁₃N | [4][6] |
| PubChem CID | 170432 | [3][4] |
| EC Number | 255-121-3 | [4] |
| MDL Number | MFCD01632168 |[3] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction media. It is typically supplied as a liquid with a characteristic aromatic profile.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 159.23 g/mol | [6] |
| Appearance | White to light yellow clear liquid | [3] |
| Boiling Point | 266-267 °C (lit.) | [7] |
| Density | 1.02 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n₂₀/D) | 1.587 (lit.) | [7] |
| Storage Conditions | Store at room temperature, often under an inert atmosphere (Argon) |[3][6] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the direct N-alkylation of the readily available precursor, 2-methylindole. This approach is favored for its efficiency and straightforward execution.
Primary Synthetic Route: N-Alkylation of 2-Methylindole
The most direct synthesis involves a classic nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the indole ring, while weakly basic, can be deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks an ethyl halide, such as ethyl iodide, to form the N-alkylated product.
Causality of Experimental Choice:
-
Starting Material: 2-Methylindole is a commercially available and relatively inexpensive starting material.[8][9]
-
Base: Potassium hydroxide (KOH) is a strong, cost-effective base sufficient to deprotonate the indole nitrogen, which has a pKa of approximately 17 in DMSO.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the potassium cation, leaving the indolide anion highly reactive, thereby accelerating the Sₙ2 reaction rate.[7]
-
Alkylating Agent: Ethyl iodide is a highly effective electrophile due to the excellent leaving group ability of iodide.
Experimental Protocol: Synthesis of this compound[8]
-
Preparation: To a reaction vial containing 2-methylindole (1.52 mmol), add 6 mL of a solution of potassium hydroxide (6.89 mmol) dissolved in DMSO.
-
Addition of Alkylating Agent: To the stirred mixture, add ethyl iodide (3.04 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 15 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic phases and wash sequentially with water (10 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography (eluent: ethyl ether/petroleum ether) to afford this compound as a red oil (83% yield reported in a similar synthesis).[7]
Contextual Synthetic Strategy: Fischer Indole Synthesis
While direct alkylation is used for this specific compound, the foundational method for creating the indole scaffold itself is often the Fischer indole synthesis.[10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone. Understanding this classic method provides essential context for indole chemistry.
Analytical Characterization
The structural verification of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to show a characteristic triplet for the -CH₃ of the ethyl group (~1.4 ppm) and a quartet for the -CH₂- group (~4.1 ppm). A singlet for the C2-methyl group should appear around 2.4 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet pattern between 7.0 and 7.6 ppm, and the C3-proton will be a singlet around 6.2 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the two ethyl carbons, the C2-methyl carbon, and the eight carbons of the indole ring system.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will exhibit a strong molecular ion peak (M⁺) at m/z = 159. A prominent fragment is expected at m/z = 130, corresponding to the loss of the ethyl group radical, forming a stable 2-methyl-1H-indolyl cation. This fragmentation pattern is consistent with related structures like 2-methyl-1H-indole.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for both aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) groups. Strong absorptions corresponding to the C=C stretching of the aromatic and pyrrole rings will be visible in the 1600-1450 cm⁻¹ region.
Applications in Research and Development
The utility of this compound stems from its role as a functionalized core, enabling the synthesis of more elaborate molecules across various scientific disciplines.[3]
Pharmaceutical and Medicinal Chemistry
The indole scaffold is a mainstay in drug discovery, and this compound serves as a key precursor for novel therapeutic agents.[2][11] It has been explicitly identified as a reactant for the preparation of:
-
Potential Immunomodulators: Used in the synthesis of (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids.[12]
-
Anticancer Agents: Serves as a building block for potential non-steroidal aromatase inhibitors.[12]
-
Antimycobacterial Agents: Employed in the development of compounds targeting mycobacteria, the causative agents of tuberculosis.[12]
-
Neurological Drugs: The indole framework is central to many neurological drugs, and this compound is a valuable intermediate for new drug candidates in this area.[3]
Material Science and Other Industries
Beyond pharmaceuticals, the stability and chemical properties of the indole ring are leveraged in material science.
-
Polymers and Coatings: It is used in the formulation of advanced materials due to its chemical resistance and stability.[3]
-
Flavor and Fragrance: Its unique aromatic properties make it a useful component in creating specific scents and flavor profiles.[3]
Conclusion
This compound is a chemical compound of significant value to the scientific community. Its well-defined structure, straightforward synthesis, and versatile reactivity make it an indispensable building block in organic chemistry. For researchers in drug discovery, its role as a precursor to complex molecules targeting cancer, infectious diseases, and neurological disorders underscores its importance. As the demand for novel chemical entities continues to grow, the utility and application of strategically functionalized scaffolds like this compound will undoubtedly expand, paving the way for future innovations in medicine and material science.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1-Ethyl-2-methylindole | 40876-94-6 [chemicalbook.com]
- 8. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 9. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-methyl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its indole scaffold is a common motif in a wide array of biologically active molecules and pharmaceutical agents.[2] A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in research and development, particularly in reaction engineering, purification processes, and formulation development. This guide provides a detailed examination of these two key properties, combining established data with practical, field-proven methodologies for their experimental determination.
Physicochemical Data Summary
A compilation of the reported physical properties of this compound is presented below. These values serve as a crucial baseline for experimental design and validation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃N | [1] |
| Molecular Weight | 159.23 g/mol | [1][3] |
| Boiling Point | 266-267 °C (at atmospheric pressure) | [4] |
| 270 °C | [1] | |
| 85-90 °C (at 0.08 Torr) | [5] | |
| Density | 1.02 g/mL (at 25 °C) | [4] |
| 1.02 g/cm³ | [5] | |
| Appearance | White to light yellow clear liquid | [1] |
| Refractive Index | n20/D 1.587 | [4] |
| CAS Number | 40876-94-6 | [4] |
Section 1: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7] This property is a critical indicator of a compound's volatility and is essential for designing distillation-based purification protocols.
Theoretical Background
The boiling point of an organic molecule is influenced by the strength of its intermolecular forces. For this compound, these are primarily van der Waals forces. The reported boiling point of 266-267 °C at atmospheric pressure is indicative of a compound with moderate intermolecular attractions.[4] It is crucial to note the significant decrease in boiling point under reduced pressure (85-90 °C at 0.08 Torr), a common practice to prevent thermal degradation of organic compounds during distillation.[5]
Experimental Protocol: Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[8]
Principle: A sample is heated in a small tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. Upon cooling, the vapor inside the capillary tube condenses, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.
Step-by-Step Methodology:
-
Sample Preparation: Place a few drops of this compound into a small fusion tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Heating: Suspend the thermometer and fusion tube assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner.[6]
-
Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8]
-
Record Pressure: It is imperative to record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Section 2: Density Determination
Density, the mass per unit volume of a substance, is a fundamental physical property that is useful for substance identification and for calculating mass from a known volume, and vice-versa.[9][10]
Theoretical Background
The density of this compound is reported to be 1.02 g/mL at 25 °C, indicating that it is slightly denser than water under these conditions.[4] Temperature has a notable effect on density; for most liquids, density decreases as temperature increases due to the expansion of the liquid. Therefore, it is crucial to record the temperature at which the density is measured.
Experimental Protocol: Volumetric and Gravimetric Method
This method relies on the direct measurement of the mass and volume of a sample.[11]
Principle: The density is calculated by dividing the mass of a sample by its precisely measured volume. The use of an electronic balance and a graduated cylinder or pycnometer allows for accurate determination.
Step-by-Step Methodology:
-
Tare the Balance: Place a clean and dry 10 mL graduated cylinder on an electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.
-
Measure Volume: Carefully add approximately 5 mL of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.
-
Measure Mass: Place the graduated cylinder containing the sample on the tared balance and record the mass. If the balance was not tared, subtract the mass of the empty cylinder from the total mass to obtain the mass of the liquid.
-
Calculate Density: Divide the mass of the this compound by its volume to determine the density in g/mL.
-
Repeatability: For enhanced accuracy, repeat the measurement at least two more times and calculate the average density.[9]
-
Temperature Control: Ensure that the experiment is conducted at a constant and recorded temperature, as density is temperature-dependent.
Caption: Workflow for Density Determination by the Volumetric and Gravimetric Method.
Conclusion
The accurate determination of the boiling point and density of this compound is fundamental for its application in scientific research and drug development. This guide has provided both the established values for these properties and detailed, practical protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the quality and consistency of their work with this important heterocyclic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Ethyl-2-methylindole 96 40876-94-6 [sigmaaldrich.com]
- 3. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-2-methylindole | 40876-94-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. homesciencetools.com [homesciencetools.com]
Solubility characteristics of 1-Ethyl-2-methyl-1H-indole in various solvents
An In-depth Technical Guide to the Solubility Characteristics of 1-Ethyl-2-methyl-1H-indole
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 40876-94-6), a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development.[1][2] Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes a robust experimental methodology. We present a detailed protocol for the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we discuss the predicted solubility profile based on the molecule's physicochemical properties and explore the critical factors influencing its dissolution in various solvent systems. This guide is intended for researchers, chemists, and formulation scientists who require accurate solubility data to advance their work in drug discovery and chemical manufacturing.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[3][4] this compound, a substituted indole, serves as a versatile building block in the synthesis of more complex molecules, including potential immunomodulators, antimycobacterial agents, and non-steroidal aromatase inhibitors.[2][5] Its applications extend to materials science and the flavor and fragrance industry.[1]
In the context of drug development, understanding a compound's solubility is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies, and critically influences bioavailability and pharmacokinetic profiles.[6] Poor aqueous solubility is a major hurdle in drug discovery, often leading to challenging formulations and variable absorption. Conversely, well-characterized solubility in organic solvents is essential for reaction chemistry, chromatography, and the preparation of stock solutions for biological screening. This guide provides the foundational knowledge and practical methodology to accurately characterize the solubility of this compound.
Physicochemical Profile and Predicted Solubility
To understand the solubility behavior of this compound, we must first examine its key physicochemical properties. These characteristics, derived from its molecular structure, provide the basis for a qualitative solubility prediction according to the principle of "like dissolves like."
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40876-94-6 | [1][5][7][8] |
| Molecular Formula | C₁₁H₁₃N | [1][5][9] |
| Molecular Weight | 159.23 g/mol | [1][5][9] |
| Appearance | White to light yellow clear liquid | [1] |
| Density | 1.02 g/mL at 25 °C | [5][8][10] |
| Boiling Point | 266-267 °C | [5][8] |
| XLogP3 | 2.97 | [10] |
The molecule consists of a bicyclic aromatic indole core, which is largely non-polar, an ethyl group at the N1 position, and a methyl group at the C2 position. These alkyl substituents increase the molecule's lipophilicity. The XLogP3 value of 2.97 indicates a preference for a lipid-like environment over an aqueous one, suggesting low water solubility but good solubility in many organic solvents.[10] The indole nitrogen can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.
Based on these features, a predicted solubility profile is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The aromatic nature of toluene may interact favorably with the indole ring, but the overall polarity difference with highly non-polar hexanes will limit solubility. |
| Polar Aprotic | Dichloromethane (DCM) | High | The moderate polarity of DCM is well-suited to solvate the lipophilic indole structure. |
| Acetonitrile (ACN) | High | The polar nature and ability to participate in dipole-dipole interactions suggest good solubility. | |
| Dimethyl Sulfoxide (DMSO) | High | An excellent hydrogen bond acceptor with high polarity, DMSO is expected to effectively solvate the indole moiety. | |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong intermolecular interactions. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of hydrogen bonding, which should facilitate the dissolution of the indole. |
| Ethanol (EtOH) | Moderate to High | Similar to methanol but slightly less polar, which may slightly alter but still permit good solubility. | |
| Aqueous | Water | Very Low | The molecule's high lipophilicity (XLogP3 ≈ 2.97) and lack of significant ionizable groups predict poor aqueous solubility.[10] |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative data.
Experimental Framework for Solubility Determination
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This technique involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.
Causality in Method Selection
The shake-flask method is chosen over kinetic or high-throughput methods for several reasons:
-
Measures True Equilibrium: It allows the system to reach thermodynamic equilibrium, providing a stable and reproducible solubility value, which is critical for thermodynamic modeling and formulation development.
-
Gold Standard: It is widely regarded as the benchmark method by regulatory agencies and in academic literature for its accuracy and reliability.
-
Versatility: The method is applicable across a wide range of solvents and compounds, requiring only a robust analytical technique for final quantification.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-乙基-2-甲基吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. 1-Ethyl-2-methylindole 96 40876-94-6 [sigmaaldrich.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 1-Ethyl-2-methylindole | 40876-94-6 [chemicalbook.com]
- 9. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the 1-Ethyl-2-methyl-1H-indole Framework: Synthesis, Reactivity, and Therapeutic Potential
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold, capable of interacting with a diverse array of biological targets.[3][4] This guide provides a comprehensive technical overview of a specific and valuable derivative, 1-Ethyl-2-methyl-1H-indole, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its characteristic reactivity, and illuminate its potential as a building block for novel therapeutic agents. The indole framework is a recurring motif in numerous natural products and pharmaceuticals, underscoring its profound biological relevance.[5][6]
Core Molecular Attributes of this compound
The foundational characteristics of this compound are essential for its application in synthetic and medicinal chemistry. A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N | [7] |
| Molecular Weight | 159.23 g/mol | [7] |
| CAS Number | 40876-94-6 | [7] |
| Appearance | White to light yellow clear liquid | [8] |
| Boiling Point | 266-267 °C | [9] |
| Density | 1.02 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.587 | [9] |
Synthetic Strategies: Assembling the this compound Core
The construction of the this compound framework can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles.[10][11] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[10]
Mechanism Insight: The reaction proceeds through a series of key steps:
-
Hydrazone Formation: Reaction of N-ethyl-N-phenylhydrazine with propanal.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.
-
Ammonia Elimination: Loss of ammonia yields the final aromatic indole ring.[10][11]
Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis (Illustrative)
-
Step 1: Hydrazone Formation. To a solution of N-ethyl-N-phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add propanal (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. To the hydrazone mixture, a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added.[11] The reaction is then heated to reflux (typically 80-120 °C) for several hours.
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Causality in Experimental Choices: The choice of acid catalyst can significantly influence the reaction rate and yield. Polyphosphoric acid is often effective for less reactive substrates due to its high acidity and dehydrating properties. The temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of side products.
Caption: Fischer Indole Synthesis Workflow.
N-Alkylation of 2-methylindole: A Direct Functionalization Approach
An alternative and often more direct route to this compound is the N-alkylation of commercially available 2-methylindole. This method is advantageous when the precursor indole is readily accessible.
Mechanism Insight: The reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen, after deprotonation by a base, acts as a nucleophile and attacks the electrophilic ethylating agent.
Experimental Protocol: N-Ethylation of 2-methylindole
-
Step 1: Deprotonation. To a solution of 2-methylindole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a suitable base is added. Common bases for this transformation include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). The mixture is stirred at room temperature until deprotonation is complete.
-
Step 2: Alkylation. An ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 equivalents), is added to the reaction mixture. The reaction is then stirred, often with gentle heating (e.g., 50-80 °C), for several hours until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.
Causality in Experimental Choices: The choice of base and solvent is critical for the success of this reaction. Strong bases like NaH ensure complete deprotonation, leading to higher yields. Polar aprotic solvents like DMF are often preferred as they effectively solvate the cation, leaving the indole anion more nucleophilic.
Caption: N-Alkylation of 2-methylindole.
Chemical Reactivity and Functionalization
The reactivity of the this compound core is predominantly governed by the electron-rich nature of the pyrrole ring. This makes it highly susceptible to electrophilic attack, with a strong preference for substitution at the C3 position.
Electrophilic Aromatic Substitution: The Dominant Reaction Pathway
The C3 position of the indole ring is the most nucleophilic and therefore the primary site for electrophilic substitution. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance without disrupting the aromaticity of the benzene ring.
Key Electrophilic Substitution Reactions:
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting 3-formyl derivative is a versatile intermediate for further synthetic transformations.
-
Mannich Reaction: The Mannich reaction allows for the aminomethylation of the C3 position using formaldehyde and a secondary amine. The resulting "Mannich base" is a valuable synthetic precursor.
-
Friedel-Crafts Acylation: Acyl groups can be introduced at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Therapeutic Potential and Applications in Drug Discovery
The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules.[5] Its derivatives have been investigated for various therapeutic applications.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potential of indole derivatives as effective antimicrobial and antifungal agents.[12][13][14][15] The indole nucleus can be found in compounds that exhibit activity against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][16]
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies:
QSAR studies are employed to correlate the structural features of indole derivatives with their biological activity.[3][17] These computational models help in the rational design of more potent analogues. For instance, QSAR models for antibacterial indole derivatives have suggested that electronic and topological descriptors are crucial for activity.[3]
Molecular docking studies provide insights into the binding interactions between indole derivatives and their biological targets, such as bacterial enzymes.[18][19][20][21] For example, docking studies have been used to investigate the binding of indole derivatives to penicillin-binding proteins, which are key enzymes in bacterial cell wall synthesis.[3]
Anti-inflammatory Properties
Indole derivatives have also demonstrated significant anti-inflammatory potential.[4][22][23][24][25] Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[22] The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core.[5]
Anticancer Activity
The indole scaffold is present in numerous anticancer agents, both natural and synthetic.[26][27][28] Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines.[29] The mechanisms of action are diverse and can include the inhibition of key cellular processes such as cell division and signaling pathways.
Conclusion and Future Perspectives
The this compound framework represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its accessible synthesis and predictable reactivity make it an attractive starting point for the development of novel therapeutic agents. The continued exploration of its derivatives, guided by computational tools such as QSAR and molecular docking, holds significant promise for the discovery of new drugs to address a range of diseases, from infectious to inflammatory and neoplastic conditions. As our understanding of the intricate interactions between small molecules and biological systems deepens, the strategic functionalization of the this compound core will undoubtedly lead to the next generation of innovative medicines.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. chemrj.org [chemrj.org]
- 7. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Indole, 1-ethyl-2-methyl- | SIELC Technologies [sielc.com]
- 9. bipublication.com [bipublication.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. turkjps.org [turkjps.org]
- 16. In Silico Studies of Indole Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 26. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 29. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 1-Ethyl-2-methyl-1H-indole in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Among the myriad of substituted indoles, 1-Ethyl-2-methyl-1H-indole emerges as a particularly valuable and versatile building block. Its unique substitution pattern—an ethyl group at the nitrogen atom (N1) and a methyl group at the C2 position—imparts specific steric and electronic properties that chemists can strategically exploit to construct complex molecular architectures. This guide provides a comprehensive overview of the synthesis and utility of this compound, offering field-proven insights and detailed methodologies for its application in advanced organic synthesis.
Physicochemical Properties and Spectroscopic Signature
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. This compound is a liquid at room temperature with a characteristic boiling point and density.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol [1] |
| Boiling Point | 266-267 °C |
| Density | 1.02 g/mL at 25 °C |
| Refractive Index | n20/D 1.587 |
| CAS Number | 40876-94-6[1] |
While detailed, publicly available 1D and 2D NMR spectra are not extensively documented, the expected spectroscopic signatures can be inferred from the known spectra of related indole derivatives.[2][3] The mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight.[1]
Synthesis of the this compound Core
The construction of the this compound scaffold can be efficiently achieved through several established synthetic strategies, most notably the Fischer indole synthesis and sequential N-alkylation of 2-methylindole.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[6]
To synthesize this compound, N-ethyl-N-phenylhydrazine would be reacted with acetone in the presence of an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.
Experimental Protocol: Fischer Indole Synthesis of this compound (Representative)
-
Hydrazone Formation: To a stirred solution of N-ethyl-N-phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add acetone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone.
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl₂) to the reaction mixture.
-
Heat the mixture to a temperature typically ranging from 80 to 150 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
N-Alkylation of 2-Methylindole
An alternative and often more direct approach is the N-alkylation of commercially available 2-methylindole. This method offers the advantage of starting with a pre-formed indole ring. The reaction typically involves deprotonation of the indole nitrogen with a suitable base, followed by quenching with an ethylating agent.
Experimental Protocol: N-Alkylation of 2-Methylindole (Representative)
-
Deprotonation: To a solution of 2-methylindole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.2 eq), dropwise.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford pure this compound.
Key Synthetic Transformations Utilizing this compound
The presence of the N-ethyl and C2-methyl groups significantly influences the reactivity of the indole core. The N-ethyl group enhances the electron-donating nature of the indole nitrogen, further activating the pyrrole ring towards electrophilic substitution. The C2-methyl group sterically hinders reactions at the C2 position and electronically directs electrophilic attack to the C3 position, which is the most nucleophilic site in N-alkylated indoles.[7]
Electrophilic Substitution: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] For this compound, this reaction is expected to proceed with high regioselectivity at the C3 position to yield this compound-3-carbaldehyde, a valuable intermediate for the synthesis of more complex molecules.[5]
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2] This electrophilic species is then attacked by the electron-rich C3 position of the indole.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound (Representative)
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: To this pre-formed Vilsmeier reagent, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for several hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Add a solution of sodium hydroxide to neutralize the mixture to a pH of 7-8.
-
Work-up: Extract the product with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound-3-carbaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound derivatives can participate in these reactions, typically after prior functionalization to introduce a suitable leaving group, often at the C3 position.
A common strategy involves the iodination of this compound at the C3 position, followed by reactions such as the Heck or Suzuki coupling.
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9] A 3-iodo-1-ethyl-2-methyl-1H-indole derivative could be coupled with various alkenes to introduce a vinyl group at the C3 position.
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. A 3-iodo-1-ethyl-2-methyl-1H-indole derivative can be coupled with a variety of boronic acids to introduce aryl or vinyl substituents at the C3 position.[10]
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling (Representative)
-
Reaction Setup: In a Schlenk flask, combine 3-iodo-1-ethyl-2-methyl-1H-indole (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Cyclization Reactions for Polycyclic Architectures
This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems, such as carbazoles.
Synthesis of Carbazole Derivatives: Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry.[11] One synthetic route to carbazoles involves a Diels-Alder reaction between an indole-based diene and a suitable dienophile, followed by aromatization.[12] Alternatively, intramolecular C-H activation/C-N bond formation strategies can be employed.[13]
Applications in the Synthesis of Bioactive Molecules
The structural motif derived from this compound is found in numerous biologically active compounds. The indole core itself is a privileged structure in medicinal chemistry, and the specific substitution pattern of this building block allows for the fine-tuning of pharmacological properties. For instance, indole derivatives are known to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalized derivatives of this compound, such as the 3-carbaldehyde, serve as key intermediates in the synthesis of these complex bioactive molecules.[14]
Conclusion
This compound stands out as a highly valuable and adaptable building block in the synthetic chemist's toolkit. Its strategic substitution pattern provides a handle for controlling regioselectivity in a variety of important organic transformations. From fundamental electrophilic substitutions to sophisticated palladium-catalyzed cross-coupling and cyclization reactions, this indole derivative offers a reliable platform for the construction of complex molecular frameworks. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of versatile building blocks like this compound in enabling innovative synthetic strategies is poised to increase even further.
References
- 1. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 3. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 4. 1H-Indole, 1-ethyl-2-methyl- | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-Ethyl-4-methyl-2,3-dihydro-1h-indole [synhet.com]
- 13. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 14. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Fundamental Reactivity of the Indole Nucleus in Substituted Indoles
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a quintessential heterocyclic scaffold, forming the core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic structure, arising from the fusion of a benzene ring with a pyrrole ring, imparts a rich and nuanced reactivity that has captivated chemists for over a century. This guide provides an in-depth exploration of the fundamental reactivity of the indole core, moving from its canonical electrophilic substitution patterns to more complex cycloaddition, oxidation, and transition-metal-catalyzed C-H functionalization reactions. We will dissect the causality behind its regioselective behavior, the profound influence of substituents, and provide field-proven protocols to empower researchers in their synthetic endeavors.
The Electronic Landscape of the Indole Nucleus: The "Why" of its Reactivity
To master the manipulation of the indole ring, one must first appreciate its electronic architecture. Indole is an aromatic, 10-π electron system. The nitrogen atom's lone pair of electrons is delocalized throughout the bicyclic structure, rendering the molecule π-excessive, or electron-rich.[4][5] This inherent electron richness is the primary driver for its dominant reaction pathway: electrophilic aromatic substitution.
Unlike many amines, indole is a very weak base (pKa of the protonated form is -3.6).[6] Protonation does not readily occur on the nitrogen, as this would disrupt the aromaticity by localizing the lone pair. Instead, strong acids protonate the carbon-3 (C3) position, which preserves the aromaticity of the benzene ring and allows the positive charge to be stabilized by the nitrogen atom through resonance.[4][6] This preference for C3 attack is a central theme in indole chemistry.
Caption: Core electronic features driving indole reactivity.
Electrophilic Aromatic Substitution (EAS): The Canonical Reaction
The most fundamental reaction of the indole nucleus is its attack on electrophiles. The C3 position is overwhelmingly the preferred site of substitution, being approximately 10¹³ times more reactive than a position on benzene.[6]
Mechanism and Inherent Regioselectivity
The pronounced selectivity for C3 arises from the superior stability of the Wheland intermediate (sigma complex) formed upon electrophilic attack at this position. Attack at C3 generates a carbocation at C2, which is immediately adjacent to the nitrogen atom. This allows the positive charge to be delocalized onto the nitrogen without disrupting the aromatic sextet of the fused benzene ring.[4][7][8] In contrast, attack at C2 forces the positive charge onto the nitrogen while breaking the benzene aromaticity, a much less stable arrangement.
Caption: Energetic preference for C3 electrophilic substitution.
When the C3 position is occupied by a non-hydrogen substituent, electrophilic attack often occurs at the C2 position. Mechanistically, this can proceed via direct attack at C2 or, more commonly, through an initial ipso-attack at the substituted C3 position, followed by a 1,2-migration of either the original substituent or the incoming electrophile to the C2 position to restore aromaticity.[9][10]
The Influence of Substituents
Substituents on either the pyrrolic or carbocyclic ring can significantly modulate the reactivity and regioselectivity of EAS, a critical consideration in drug development for tuning molecular properties.
| Substituent Position | Electron-Donating Group (EDG) Effect | Electron-Withdrawing Group (EWG) Effect |
| N1 | Activates the ring, but can sterically hinder C2. Directs primarily to C3. | Deactivates the entire nucleus, making substitution more difficult. Can enable C2-lithiation. |
| C2 | Activates the ring, directs incoming electrophiles to C3. | Deactivates the ring, but still directs to C3. |
| C3 | Blocks the most reactive site. Directs incoming electrophiles to C2 (via migration) or the benzene ring. | Strongly deactivates the pyrrole ring, directing electrophiles to the benzene ring (C5/C7). |
| C5 | Strongly activates the ring for substitution at C3. Can also activate C4 and C6 on the benzene ring. | Deactivates the benzene ring, but C3 remains the most reactive site overall. |
This table summarizes general trends in substituent effects on indole reactivity.[11][12][13]
Foundational EAS Protocols
The Vilsmeier-Haack reaction is a robust and widely used method to install a formyl group at the C3 position, providing a key handle for further synthetic transformations.[6][14]
-
Reagent Preparation: In a fume hood, cool a flask containing anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.
-
Indole Addition: Dissolve the substituted indole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify to pH 9-11 with aqueous NaOH solution (e.g., 3 M).
-
Extraction & Purification: The product, 3-formylindole, often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
The Mannich reaction provides access to gramine (3-((dimethylamino)methyl)-1H-indole), an exceptionally useful synthetic intermediate.[6]
-
Reaction Setup: In a fume hood, combine the indole (1.0 equiv.), dimethylamine (as a 40% aqueous solution, 1.2 equiv.), and formaldehyde (as a 37% aqueous solution, 1.2 equiv.) in glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The product, gramine, will typically precipitate from the reaction mixture.
-
Isolation: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: The crude gramine is often pure enough for subsequent use. If necessary, it can be recrystallized from acetone.
Nucleophilic Substitution: Activating an Unreactive Core
The π-excessive nature of the indole nucleus makes it inherently resistant to attack by nucleophiles.[15] Therefore, nucleophilic substitution requires specific activation strategies.
Key Activation Strategies
-
Side-Chain Functionalization: The most common approach is to perform an initial electrophilic substitution (e.g., Mannich reaction) to install a side chain at C3 containing a good leaving group. The resulting indolylmethyl system readily undergoes S_N1-type reactions via a highly stabilized carbocation intermediate.[16][17]
-
C2-Lithiation: For N-protected indoles, the C2 proton is the most acidic after the N-H proton. Treatment with a strong base like n-butyllithium (n-BuLi) results in selective deprotonation at C2, creating a potent carbon nucleophile that can react with a wide range of electrophiles.[4][6]
-
Ring Activation with EWGs: Placing strong electron-withdrawing groups (e.g., -NO₂) on the indole ring can activate it towards nucleophilic aromatic substitution (S_NAr), particularly at the C2 position.[18][19]
Caption: A validated workflow for C2 nucleophilic functionalization.
Protocol: C2-Alkylation via Lithiation
This protocol outlines a self-validating system for achieving C2 substitution, a position notoriously difficult to access via direct electrophilic attack.
-
N-Protection: Dissolve indole (1.0 equiv.) in anhydrous THF. Add sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C. After cessation of H₂ evolution, add a suitable protecting group electrophile (e.g., benzenesulfonyl chloride, 1.1 equiv.). Stir until the reaction is complete (TLC monitoring). Perform an aqueous workup and purify the N-protected indole.
-
Lithiation: Dissolve the N-protected indole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (1.1 equiv., solution in hexanes) dropwise. Stir the resulting solution at -78 °C for 1 hour. The formation of the 2-lithioindole can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at C2 by ¹H NMR.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide like iodomethane, 1.2 equiv.) to the solution at -78 °C.
-
Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir until complete. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to yield the C2-substituted, N-protected indole. The N-protecting group can be removed under appropriate conditions if desired.
Cycloaddition Reactions: Building Complexity
The C2=C3 double bond of the indole nucleus can behave like an alkene and participate in a variety of pericyclic cycloaddition reactions. These reactions are powerful tools for rapidly building molecular complexity, often creating polycyclic and spirocyclic frameworks in a single, atom-economical step.[20][21]
Caption: Major cycloaddition pathways involving the indole core.
Key cycloaddition types include:
-
[4+2] Diels-Alder Reactions: Where the indole C2=C3 bond acts as the dienophile, reacting with a diene to form tetrahydrocarbazole frameworks.[21]
-
[3+2] Cycloadditions: Reaction with 1,3-dipoles (e.g., azomethine ylides, nitrile oxides) to afford five-membered rings fused to the indole core.[22]
-
[4+3] and [5+2] Cycloadditions: These higher-order cycloadditions, often involving in situ generated oxyallyl cations or oxidopyrylium ylides, provide access to synthetically challenging seven-membered rings fused to the indole scaffold (cyclohepta[b]indoles).[23][24]
Oxidation & Reduction: Modulating the Core Structure
Oxidation
Given its electron-rich character, the indole nucleus is readily oxidized.[6] The specific product depends heavily on the oxidant used and the substitution pattern of the indole.
-
To Oxindoles: Selective oxidation of the C2 position is a common transformation. Reagents like N-bromosuccinimide (NBS) in aqueous media can convert C3-substituted indoles into 2-oxindoles.[6][25]
-
To Indoxyls and Indigo: Oxidation at C3 yields 3-hydroxyindole (indoxyl), a transient species that can be trapped or can readily dimerize and further oxidize to form the iconic blue pigment, indigo.[26]
-
Enzymatic Oxidation: In biological systems, enzymes like cytochrome P450 catalyze the oxidation of indole to a variety of products including oxindole and indoxyl.[26]
Caption: Primary oxidative transformations of the indole nucleus.
Reduction
The pyrrole ring of indole can be selectively reduced to furnish the corresponding indoline scaffold. This is most commonly achieved via catalytic hydrogenation (e.g., using H₂ over Pd/C, PtO₂) or through chemical reduction methods like using triethylsilane in trifluoroacetic acid. The resulting indolines have a distinct reactivity profile from indoles and are valuable building blocks in their own right.[27][28]
The Frontier: Site-Selective C-H Functionalization of the Benzene Ring
While the chemistry of the pyrrole ring (C2/C3) is well-established, a major contemporary challenge is the selective functionalization of the C-H bonds on the benzenoid half of the indole (C4, C5, C6, and C7).[29][30][31] These positions are significantly less reactive, and differentiating between them is difficult. The dominant strategy to overcome this challenge is the use of a directing group (DG) temporarily installed on the indole nitrogen.[27][31] This DG coordinates to a transition-metal catalyst (e.g., Palladium, Rhodium, Cobalt) and positions it in close proximity to a specific C-H bond, enabling site-selective cleavage and functionalization.[27][32][33] This powerful approach has opened avenues to novel indole analogues that were previously inaccessible.
Conclusion
The reactivity of the indole nucleus is a rich tapestry woven from the threads of aromaticity, electron delocalization, and the directing influence of its heteroatom. From its foundational electrophilic substitution at C3 to the strategic activation required for nucleophilic attack and the elegant complexity built through cycloadditions, the indole core offers a predictable yet versatile platform for chemical synthesis. The ongoing development of advanced, catalyst-driven C-H functionalization methods continues to expand the synthetic toolkit, ensuring that this "privileged scaffold" will remain at the heart of innovation in medicinal chemistry and materials science for the foreseeable future.
References
- 1. The biosynthesis and genetic engineering of bioactive indole alkaloids in plants | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. youtube.com [youtube.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar [semanticscholar.org]
- 19. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 20. Indole as a Versatile Building Block in Cycloaddition Reactions: Synthesis of Diverse Heterocyclic Frameworks - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. soc.chim.it [soc.chim.it]
- 30. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 31. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
Methodological & Application
Leveraging 1-Ethyl-2-methyl-1H-indole for the Synthesis and Evaluation of Novel Immunomodulators
An Application Guide for Researchers and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs with significant biological activities.[1][2][3][4] Among the diverse indole derivatives, those exhibiting immunomodulatory properties are of particular interest for developing new therapies for inflammatory diseases, autoimmune disorders, and cancer.[2][5][6] This guide provides a detailed technical overview of the strategic use of 1-Ethyl-2-methyl-1H-indole as a versatile starting reactant for the synthesis of potential immunomodulators. We present validated, step-by-step protocols for chemical synthesis and subsequent in vitro biological evaluation, explaining the scientific rationale behind each experimental choice to empower researchers in their drug discovery efforts.
Introduction: The Strategic Value of the Indole Scaffold
The immune system is a complex network of cells and signaling molecules that protects the host from pathogens while maintaining self-tolerance. Its dysregulation can lead to a spectrum of diseases, creating a persistent need for novel immunomodulatory agents. Small molecules, with their potential for oral bioavailability and tailored pharmacological profiles, represent a major class of immunotherapeutics.[6][7]
The indole ring system is an attractive starting point for designing such molecules. Its structural features allow it to mimic peptide structures and engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets like kinases and enzymes involved in inflammatory pathways.[2][4] Marketed drugs like Indomethacin, a potent anti-inflammatory agent, underscore the therapeutic potential of this scaffold.[1][2]
This compound serves as an ideal foundational block.[8] Its key attributes include:
-
N1-Ethyl Group: This modification blocks the acidic N-H proton, preventing unwanted side reactions and improving solubility in organic solvents compared to the parent indole.
-
C2-Methyl Group: This group sterically hinders reactions at the C2 position, thereby directing functionalization to the most nucleophilic and synthetically valuable position: C3.
-
Versatile C3 Position: The electron-rich nature of the indole ring makes the C3 position highly susceptible to electrophilic substitution, providing a reliable handle for introducing diverse chemical functionalities.
This guide will demonstrate how to exploit this inherent reactivity to build libraries of novel indole derivatives and screen them for immunomodulatory activity.
Synthetic Strategy and Protocols
Our overarching strategy involves a two-stage process: first, the functionalization of the this compound core at the C3 position to create a versatile chemical intermediate; second, the elaboration of this intermediate into a library of drug-like molecules.
Caption: General workflow for synthesizing and screening immunomodulators.
Protocol 1: Vilsmeier-Haack Formylation of this compound
Rationale: The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9][10] It proceeds via the formation of a chloroiminium cation (the "Vilsmeier reagent") from phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). This electrophile is readily attacked by the nucleophilic C3 position of the indole. The resulting aldehyde is a crucial intermediate, enabling a wide range of subsequent transformations like condensations, oxidations, and reductive aminations.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cold DMF over 30 minutes with vigorous stirring. Maintain the temperature below 10 °C. The formation of a solid white complex should be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Indole Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the mixture by adding a cold 20% aqueous sodium hydroxide (NaOH) solution until the pH is ~8-9. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound-3-carbaldehyde.
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) singlet expected at δ ~10.0 ppm |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₂H₁₃NO |
Protocol 2: Synthesis of Indole-3-yl Chalcone Derivatives
Rationale: Chalcones (α,β-unsaturated ketones) are well-known pharmacophores with potent anti-inflammatory properties.[11][12] They can be synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde (our C3-formyl indole intermediate) and a ketone (e.g., acetophenone). This protocol allows for the rapid generation of a diverse library by simply varying the ketone reactant.
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask, dissolve this compound-3-carbaldehyde (1 equivalent) and a substituted acetophenone (1.1 equivalents) in ethanol.
-
Catalyst Addition: While stirring at room temperature, add a 20% aqueous solution of NaOH or KOH (3-4 equivalents) dropwise.
-
Reaction: Continue stirring at room temperature for 6-12 hours. The formation of a colored precipitate often indicates product formation. Monitor by TLC.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to pH ~5-6.
-
Isolation & Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol.
Caption: Reaction scheme for the synthesis of Indole-3-yl Chalcones.
| Compound ID | Acetophenone Substituent (R) | Yield (%) | Key Characteristic |
| Chalcone-1 | H | 85 | Unsubstituted Phenyl |
| Chalcone-2 | 4-OCH₃ | 88 | Electron-donating group |
| Chalcone-3 | 4-Cl | 82 | Electron-withdrawing group |
| Chalcone-4 | 4-NO₂ | 75 | Strong electron-withdrawing group |
Biological Evaluation: Screening for Immunomodulatory Activity
After synthesizing a library of compounds, the next critical step is to evaluate their biological activity. A tiered screening approach is most efficient, starting with a broad in vitro assay to identify initial "hits," followed by more specific secondary assays.
Caption: A tiered workflow for evaluating immunomodulatory compounds.
Protocol 3: Primary Screen for Anti-inflammatory Activity in Macrophages
Rationale: Macrophages are key cells of the innate immune system. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13][14] This assay measures the ability of the synthesized compounds to inhibit the production of these mediators, providing a robust indication of anti-inflammatory potential.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., Dexamethasone). Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the "unstimulated" control wells). Incubate for 18-24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[15]
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the data to determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response).
Protocol 4: Secondary Screen for Effects on T-Lymphocyte Proliferation
Rationale: While the macrophage assay assesses effects on innate immunity, it is crucial to understand the impact on adaptive immunity, where T-lymphocytes are central players.[15] This assay determines if a compound suppresses or enhances T-cell proliferation, distinguishing between general anti-inflammatory effects and specific immunosuppressive or immunostimulatory activities.
Step-by-Step Methodology:
-
T-Cell Isolation: Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection kits (e.g., magnetic bead-based).
-
Seeding: Seed the isolated T-cells into a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 media.
-
Compound Treatment: Add serial dilutions of the "hit" compounds identified in Protocol 3.
-
Stimulation: Add a mitogen such as Phytohaemagglutinin (PHA) (5 µg/mL) or Concanavalin A (ConA) (2.5 µg/mL) to stimulate proliferation. Include unstimulated and stimulated controls. Incubate for 48-72 hours.
-
Proliferation Measurement (WST-1/MTT Assay):
-
Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubate for 2-4 hours at 37 °C.
-
If using MTT, add solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).
-
-
Data Analysis: Calculate the percentage of proliferation relative to the stimulated control. An inhibition of proliferation suggests an immunosuppressive effect, while an enhancement suggests an immunostimulatory effect.
Conclusion and Future Perspectives
This guide outlines a robust and logical pathway from a simple, commercially available reactant, this compound, to the identification of novel immunomodulatory lead compounds. By employing foundational synthetic reactions like the Vilsmeier-Haack and Claisen-Schmidt condensation, diverse chemical libraries can be efficiently generated. The subsequent tiered biological screening cascade, beginning with an assessment of innate anti-inflammatory responses in macrophages and progressing to adaptive T-cell proliferation assays, provides a comprehensive in vitro pharmacological profile.
The "hit" compounds identified through this workflow serve as a strong foundation for further drug development. Future steps would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to optimize potency and reduce potential toxicity.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways (e.g., NF-κB, MAP kinases, COX enzymes) modulated by the lead compounds.[2][14]
-
In Vivo Efficacy Testing: Evaluating the most promising candidates in animal models of inflammatory diseases, such as LPS-induced sepsis or carrageenan-induced paw edema.[12][16]
By integrating rational chemical synthesis with systematic biological evaluation, the versatile this compound scaffold can be effectively exploited to accelerate the discovery of the next generation of immunomodulatory therapeutics.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
- 6. Small molecule-based immunomodulators for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecule innate immune modulators in cancer therapy [frontiersin.org]
- 8. Buy this compound | 40876-94-6 [smolecule.com]
- 9. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of indole glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Application Note: 1-Ethyl-2-methyl-1H-indole as a Core Scaffold for Novel Non-Steroidal Aromatase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Abstract: This document provides a detailed guide on the application of 1-Ethyl-2-methyl-1H-indole as a key intermediate in the synthesis of potent and selective non-steroidal aromatase inhibitors (NSAIs). Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens and a validated therapeutic target for hormone-dependent breast cancer.[1][2][3] This note outlines the synthetic rationale, detailed experimental protocols, structure-activity relationship (SAR) insights, and in vitro evaluation methods for a series of indole-based NSAIs, demonstrating the versatility of the this compound scaffold in generating drug candidates with significant therapeutic potential.
Introduction: The Rationale for Indole-Based Aromatase Inhibitors
Estrogen plays a crucial role in the development and progression of a majority of breast cancers, particularly in postmenopausal women where peripheral aromatization of androgens is the primary source of estrogen production. Aromatase inhibitors (AIs) effectively suppress estrogen levels by blocking this final step in biosynthesis.[3][4] They are broadly classified into steroidal (e.g., exemestane) and non-steroidal inhibitors (e.g., letrozole, anastrozole).[5][6] Non-steroidal AIs typically feature an azole moiety (imidazole or triazole) that coordinates with the heme iron atom of the cytochrome P450 unit of aromatase, thereby competitively inhibiting the enzyme.[7][8]
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][5] Its unique electronic properties and structural versatility have made it an attractive starting point for the design of various enzyme inhibitors. In the context of aromatase inhibition, the indole core can act as a versatile anchor to correctly position the critical pharmacophoric elements—an azole ring for heme binding and an aryl group for occupying the substrate-binding pocket—leading to high-potency inhibitors.[1][5][9]
This application note focuses specifically on derivatives of This compound , a scaffold that has been successfully utilized to develop highly potent NSAIs. One such derivative, 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole , has demonstrated an IC50 value of 0.025 µM, highlighting the scaffold's potential.[2][10] We will explore the synthetic pathways, key chemical transformations, and the underlying SAR that governs the efficacy of these compounds.
Synthetic Strategy & Core Workflow
The primary synthetic route to this class of inhibitors involves a multi-step process starting from this compound. The general workflow is designed to introduce an (aryl)(azolyl)methyl substituent at the C3 position of the indole ring, which is the most nucleophilic and reactive site for electrophilic substitution.[11][12][13]
The key steps are:
-
Friedel-Crafts Acylation: Introduction of an aryl ketone at the C3 position.
-
Ketone Reduction: Conversion of the carbonyl group to a secondary alcohol.
-
Halogenation: Activation of the alcohol by converting it into a more reactive leaving group (e.g., a chloride).
-
Nucleophilic Substitution: Introduction of the requisite azole ring (imidazole or triazole) to yield the final product.
This sequence allows for modular synthesis, where different aryl groups and azole heterocycles can be readily incorporated to explore the chemical space and optimize inhibitory activity.
Caption: General synthetic workflow for indole-based NSAIs.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of 3-[(aryl)(azolyl)methyl]-1-ethyl-2-methyl-1H-indoles.[2][10]
Protocol 1: Synthesis of Ketone Intermediate (3-Aroyl-1-ethyl-2-methyl-1H-indole)
This protocol describes the acylation of the indole core at the C3 position.
Materials & Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Aroyl Chloride (e.g., 4-Fluorobenzoyl chloride)
-
Hydrochloric Acid (1N HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C. Stir for 15 minutes.
-
Add the desired aroyl chloride (1.1 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ketone intermediate.
Causality: The use of a Lewis acid like AlCl₃ is essential to activate the aroyl chloride, generating a highly electrophilic acylium ion that readily attacks the electron-rich C3 position of the indole. Anhydrous conditions are critical to prevent quenching of the Lewis acid.
Protocol 2: Synthesis of Final Inhibitor via Alcohol Intermediate
This protocol covers the final two steps: reduction to the alcohol and subsequent conversion to the azole derivative.
Materials & Reagents:
-
Ketone Intermediate from Protocol 1
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Toluene
-
Thionyl Chloride (SOCl₂)
-
Azole (e.g., Imidazole or 1,2,4-Triazole)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
(Reduction) Dissolve the ketone intermediate (1.0 eq) in methanol and cool to 0°C.
-
Add sodium borohydride (1.5 eq) portion-wise. Stir at 0°C for 30 minutes, then at room temperature for 2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude alcohol intermediate, which can often be used without further purification.
-
(Halogenation & Substitution - One Pot) Dissolve the crude alcohol (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature and stir for 1 hour.
-
Remove the solvent and excess SOCl₂ under vacuum to obtain the crude chloro intermediate.
-
In a separate flask, prepare a solution of the desired azole (e.g., imidazole, 2.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF.
-
Add a solution of the crude chloro intermediate in a small amount of DMF to the azole mixture.
-
Heat the reaction to 60-70°C and stir for 12-16 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradient).
Trustworthiness: Each step must be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided critical insights into the structural requirements for potent aromatase inhibition.
-
Position of Substitution: The C3 position of the indole is overwhelmingly preferred over the C2 position for the (aryl)(azolyl)methyl substituent. This is likely due to optimal positioning within the enzyme's active site.[2][10]
-
Aryl Moiety: The presence of an electron-withdrawing group on the aryl ring, such as a fluoro or cyano group, often enhances activity. The 4-position (para) is typically optimal. This group is thought to mimic a portion of the natural androgen substrate.[7][9]
-
Azole Ring: Both imidazole and 1,2,4-triazole can serve as effective heme-coordinating groups. The choice between them can influence potency and selectivity. The nitrogen atom at position 3 or 4 of the azole ring is critical for binding.[14]
-
Indole Substituents: The N-ethyl and C2-methyl groups on the indole core contribute to the overall lipophilicity and steric profile of the molecule, influencing its fit within the hydrophobic active site of aromatase.
Caption: Structure-Activity Relationship (SAR) logic map.
Data Presentation: Comparative Inhibitory Activity
The table below summarizes the in vitro aromatase inhibitory activity of representative compounds, illustrating the key SAR points.
| Compound ID | Indole Substituent Position | Aryl Group | Azole Ring | Aromatase IC₅₀ (µM) | Reference |
| 28g | C3 | 4-Fluorophenyl | Imidazole | 0.025 | [2][10] |
| 2d | C3 | 4-Cyanophenyl | (Indole) | 1.61 | [9] |
| 27 | C5-CN | 4-Methoxyphenyl | (Indole) | 3.34 | [9] |
| VIII | C3/C3' (Bis-indole) | Phenyl | Sulfonamide | 0.7 | [1] |
| IX | C5 | Aryl Sulfonamide | - | 0.16 | [1][5] |
Data compiled from multiple sources to illustrate general trends.
In Vitro Evaluation: Aromatase Inhibition Assay
To assess the biological activity of newly synthesized compounds, a standard in vitro assay using human placental microsomes is employed.
Protocol Outline: Tritiated Water Release Assay
-
Enzyme Source: Human placental microsomes, which are a rich source of aromatase.
-
Substrate: [1β-³H]-Androst-4-ene-3,17-dione is used as the substrate. Aromatase activity stereospecifically removes the 1β-tritium, which is released as tritiated water (³H₂O).
-
Reaction: Microsomes are incubated at 37°C with the tritiated substrate, an NADPH-generating system (cofactor), and varying concentrations of the test inhibitor (e.g., from 0.1 nM to 100 µM). Letrozole is used as a positive control.
-
Separation: The reaction is stopped, and the unreacted lipophilic substrate is separated from the aqueous ³H₂O product using a dextran-coated charcoal suspension, which adsorbs the steroid.
-
Quantification: After centrifugation, the radioactivity in the supernatant (containing ³H₂O) is measured by liquid scintillation counting.
-
Data Analysis: The amount of ³H₂O formed is proportional to aromatase activity. Inhibition curves are generated by plotting the percentage of inhibition versus the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Conclusion
This compound serves as an excellent and highly adaptable platform for the synthesis of non-steroidal aromatase inhibitors. The synthetic routes are robust and allow for the creation of diverse chemical libraries for SAR exploration. The resulting compounds, particularly those with a C3-[(4-fluorophenyl)(azolyl)methyl] substitution pattern, have demonstrated potent, low-nanomolar to micromolar inhibitory activity against aromatase. The detailed protocols and SAR insights provided in this note offer a comprehensive guide for researchers aiming to design and develop the next generation of indole-based therapeutics for hormone-dependent breast cancer.
References
- 1. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles | MDPI [mdpi.com]
- 5. Frontiers | Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The 1-Ethyl-2-methyl-1H-indole Scaffold as a Promising Core for Novel Antimycobacterial Agents
Abstract
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel therapeutics with unique mechanisms of action.[1] The indole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] This guide provides a detailed framework for researchers and drug development professionals on leveraging the 1-Ethyl-2-methyl-1H-indole core for the systematic development of new antimycobacterial agents. We present field-proven protocols for the synthesis of derivative libraries, robust in vitro screening cascades for activity and toxicity, and a discussion on interpreting structure-activity relationships (SAR) to guide lead optimization.
Introduction: Why the Indole Scaffold?
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1] The lengthy treatment regimens and the emergence of resistant strains highlight the critical need for new chemical entities. Indole-containing molecules have garnered significant attention due to their broad therapeutic potential and their structural resemblance to biological macromolecules, allowing them to bind with high affinity to various protein targets.[3][4]
Several classes of indole derivatives have demonstrated potent antimycobacterial activity, some targeting essential cellular processes like mycolic acid transport via MmpL3 inhibition or disrupting the integrity of the mycobacterial cell membrane.[3][5] The this compound scaffold serves as an excellent and synthetically tractable starting point for a fragment-based or lead-optimization approach. The N1-ethyl group enhances lipophilicity, which can be crucial for penetrating the lipid-rich mycobacterial cell wall, while the C2-methyl group provides a key anchor point for further chemical elaboration.[6] This guide outlines the essential steps to explore the potential of this scaffold.
Section 1: Synthesis of a this compound Derivative Library
The primary goal of the initial synthetic campaign is to generate a diverse library of compounds by introducing various functional groups at key positions of the indole core. The C3 position is particularly amenable to electrophilic substitution, providing a versatile handle for diversification. The following protocol describes a general two-step synthesis to produce indole-3-carboxaldehyde thiosemicarbazones, a class of compounds known for their antimycobacterial potential.[7]
Protocol 1.1: Synthesis of this compound-3-carboxaldehyde
This protocol utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole ring.
Materials:
-
This compound (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, which is crucial for the subsequent formylation.
-
Indole Addition: Dissolve this compound in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound-3-carboxaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 1.2: Synthesis of Thiosemicarbazone Derivatives
This protocol involves the condensation of the synthesized aldehyde with various substituted thiosemicarbazides.
Materials:
-
This compound-3-carboxaldehyde
-
Various substituted thiosemicarbazides (e.g., 4-phenylthiosemicarbazide, 4-ethylthiosemicarbazide)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Dissolution: Dissolve the indole-3-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Addition: Add the desired substituted thiosemicarbazide (1.1 equivalents) to the solution, followed by 2-3 drops of glacial acetic acid. Causality Note: The acid catalyzes the nucleophilic attack of the thiosemicarbazide's primary amine onto the aldehyde's carbonyl carbon, facilitating the condensation.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure and purity of the final compounds using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: In Vitro Antimycobacterial Screening Cascade
Once a library of derivatives is synthesized, a robust and reproducible screening method is required to determine their biological activity. The Microplate Alamar Blue Assay (MABA) is a widely accepted, low-cost, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[8]
Workflow for Antimycobacterial Hit Discovery
The following diagram illustrates a standard workflow for identifying promising antimycobacterial hits from a chemical library.
Caption: High-throughput screening cascade for antimycobacterial drug discovery.
Protocol 2.1: MIC Determination using Microplate Alamar Blue Assay (MABA)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80
-
Sterile 96-well microplates (flat bottom)
-
Test compounds, positive control (Isoniazid or Rifampicin), and negative control (DMSO)
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Step-by-Step Methodology:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard, then dilute 1:20 to achieve the final inoculum density.
-
Compound Plating: Prepare serial two-fold dilutions of the test compounds in the 96-well plates. Typically, 100 µL of supplemented 7H9 broth is added to each well. Then, 100 µL of the test compound at 2x the desired final concentration is added to the first column and serially diluted across the plate. The final volume in each well should be 100 µL.
-
Controls: Include wells for a positive control drug (e.g., Isoniazid), a negative control (cells with DMSO, the compound solvent), and a media-only blank.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, except for the media blank. The final volume is now 200 µL.
-
Incubation: Seal the plates with a gas-permeable sealer and incubate at 37°C for 5-7 days. Causality Note: This incubation period is necessary for the slow-growing Mtb to reach a sufficient density for the assay readout.
-
Assay Readout: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Data Acquisition: Read the plates using a fluorometer (Excitation: 530 nm, Emission: 590 nm) or visually inspect for color change. Viable, respiring bacteria reduce the blue resazurin (Alamar Blue) to the pink, fluorescent resorufin.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., wells remain blue), corresponding to at least 90% inhibition of bacterial growth.[8]
Section 3: Cytotoxicity and Selectivity Assessment
A potent antimycobacterial compound is only useful if it is not toxic to host cells. Therefore, assessing cytotoxicity against a mammalian cell line is a critical step. The Selectivity Index (SI) provides a quantitative measure of a compound's therapeutic window.
Protocol 3.1: Cytotoxicity (CC₅₀) Determination using MTT Assay
Materials:
-
Vero cells (African green monkey kidney epithelial cells) or THP-1 (human monocytic cells)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plates with Vero cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Calculating the Selectivity Index (SI)
The SI is a crucial parameter for prioritizing compounds for further development. It is a ratio of the compound's toxicity to its activity.
Formula: SI = CC₅₀ / MIC
A higher SI value is desirable. Generally, an SI value greater than 10 is considered a promising starting point for a hit compound.[5]
Section 4: Data Interpretation & Structure-Activity Relationships (SAR)
Systematic analysis of the MIC and SI data allows for the establishment of a Structure-Activity Relationship (SAR), which guides the next cycle of chemical synthesis and optimization.
Illustrative Data Table
The table below presents hypothetical data for a small library of derivatives based on the this compound scaffold, where R represents a substitution on a thiosemicarbazone moiety attached at C3.
| Compound ID | R-Group (at C3-thiosemicarbazone) | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µM) vs. Vero Cells | Selectivity Index (SI) |
| IND-01 | H | 64 | >100 | >1.5 |
| IND-02 | Phenyl | 8 | 50 | 6.25 |
| IND-03 | 4-Fluorophenyl | 2 | 60 | 30 |
| IND-04 | 4-Nitrophenyl | 0.9 | 15 | 16.7 |
| IND-05 | Propyl | 16 | >100 | >6.25 |
| INH | (Positive Control) | 0.05 | >2000 | >40,000 |
SAR Analysis
Based on principles derived from published studies on indole derivatives, we can infer the following SAR trends from the hypothetical data:[1][7][9]
-
N1-Alkylation: The N1-ethyl group provides a baseline level of lipophilicity, which is generally favorable for activity compared to an unsubstituted N-H.
-
C2-Methylation: The C2-methyl group is a common feature in active indole-2-carboxamides and can contribute to favorable interactions with the target protein.[9]
-
C3-Substitution: This position is critical for activity.
-
Simple, unsubstituted thiosemicarbazones (IND-01) show weak activity.
-
Adding an aromatic ring (IND-02) significantly improves potency, likely through additional hydrophobic or π-stacking interactions.
-
Introducing an electron-withdrawing group like fluorine (IND-03) on the phenyl ring further enhances activity and maintains low toxicity, resulting in an excellent SI.
-
A strongly electron-withdrawing nitro group (IND-04) yields the most potent compound, but may also increase cytotoxicity, slightly lowering the SI compared to the fluoro-analogue.
-
Small alkyl groups (IND-05) are less effective than aromatic substituents.
-
Visualizing Key SAR Insights
The following diagram summarizes the key structural features on the this compound scaffold that influence antimycobacterial activity.
Caption: Key structure-activity relationship sites on the indole scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising starting point for the development of novel antimycobacterial agents. By following a systematic approach of library synthesis, a robust screening cascade involving MABA for activity and MTT for cytotoxicity, researchers can efficiently identify potent and selective hit compounds. The SAR data generated from these initial screens are invaluable for guiding iterative cycles of lead optimization.
Future work on promising hits (e.g., compounds like IND-03 with high potency and a large selectivity index) should focus on mechanism of action studies, screening against clinical MDR/XDR isolates, and evaluation of pharmacokinetic properties in animal models to assess their potential as clinical candidates.
References
- 1. Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of indole-functionalized isoniazid conjugates with potent antimycobacterial and antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-Ethyl-2-methyl-1H-indole in Pharmaceutical Development for Neurological Disorders
Introduction: The Privileged Indole Scaffold in Neuroscience
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] In the realm of neuropharmacology, this heterocyclic motif is integral to the structure of essential neurotransmitters like serotonin and melatonin, as well as numerous approved drugs for central nervous system (CNS) disorders.[3][4] The therapeutic versatility of indole derivatives stems from their ability to interact with a wide range of biological targets, exhibiting activities such as antioxidant, anti-inflammatory, and neuroprotective effects.[5][6] Compounds capable of mitigating oxidative stress are of particular interest, as reactive oxygen species (ROS) are implicated in the pathology of numerous neurodegenerative diseases.[5]
This guide focuses on a specific, yet underexplored, indole derivative: 1-Ethyl-2-methyl-1H-indole . While it serves as a versatile building block in organic synthesis for potential immunomodulators and antimycobacterial agents, its direct role in neurological applications remains to be fully elucidated.[7] These application notes provide a comprehensive, step-by-step framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound as a neuroprotective agent, from initial chemical synthesis to preclinical in vitro and in vivo validation.
Part 1: Synthesis and Characterization of this compound
A robust and reproducible synthesis is the foundational step for any pharmaceutical development program. The Fischer indole synthesis is a classic and highly effective method for preparing 2-substituted indole derivatives.[8][9][10] This protocol outlines the synthesis of this compound starting from N-ethyl-N-phenylhydrazine and acetone.
Physicochemical Properties
A clear understanding of the compound's properties is critical for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | [7][11] |
| Molecular Weight | 159.23 g/mol | [7][11] |
| Appearance | White to light yellow clear liquid | [7] |
| Boiling Point | 266-267 °C | |
| Density | 1.02 g/mL at 25 °C | |
| Refractive Index | n20/D 1.587 | |
| Purity (Typical) | ≥ 96-98% (GC) | [7] |
| CAS Number | 40876-94-6 | [11][12] |
Synthesis Workflow: Modified Fischer Indole Synthesis
The following diagram illustrates the two-step process: formation of the hydrazone intermediate followed by acid-catalyzed cyclization.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Rationale: This protocol first forms the hydrazone in situ, which is then cyclized without purification of the intermediate, improving efficiency. Polyphosphoric acid (PPA) is chosen as the acidic catalyst for its efficacy in promoting the necessary rearrangement and dehydration steps.[13]
Materials:
-
N-ethyl-N-phenylhydrazine
-
Acetone
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Hydrazone Formation:
-
To a round-bottom flask, add N-ethyl-N-phenylhydrazine (1.0 eq) and a 1.2-fold molar excess of acetone.
-
Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Allow the mixture to cool to room temperature. Do not isolate the intermediate.
-
-
Indolization:
-
In a separate, larger flask, heat polyphosphoric acid (PPA) to ~80°C to reduce its viscosity.
-
Slowly add the crude hydrazone mixture from Step 1 to the warm PPA with vigorous mechanical stirring. An exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to 100-120°C for 1-2 hours. Monitor the formation of the indole product by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane).
-
Combine the pure fractions and remove the solvent to yield this compound as a light yellow oil.
-
Characterization and Quality Control
Rationale: Proper characterization ensures the identity, purity, and stability of the synthesized compound, which is a non-negotiable requirement for its use in biological assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To confirm the proton environment. Expect signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and the aromatic protons of the indole ring.
-
¹³C-NMR: To confirm the carbon skeleton. Expect distinct signals for the ethyl, methyl, and indole carbons.[14]
-
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z 159.23).
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a standard starting point.[15] Purity should be >98% for use in biological assays.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the absence of starting material (e.g., N-H stretches from hydrazine).
Part 2: In Vitro Evaluation of Neuroprotective Potential
This section outlines a tiered screening approach to evaluate the neuroprotective effects of this compound. The central hypothesis is that the compound may act as an antioxidant, protecting neuronal cells from oxidative stress-induced toxicity, a common pathological feature in neurodegenerative diseases.[5]
General In Vitro Screening Workflow
Caption: Tiered workflow for in vitro neuroprotection screening.
Protocol: Cytotoxicity Assessment
Rationale: Before testing for neuroprotection, it is crucial to determine the concentration range at which the compound itself is not toxic to the cells. The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for neuronal studies.[16]
Method: MTT Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the TC₅₀ (50% toxic concentration).
Protocol: Neuroprotection Against Oxidative Stress
Rationale: This assay directly tests the hypothesis that the compound can protect neurons from a toxic insult. Hydrogen peroxide (H₂O₂) is a direct source of ROS, while 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons by inducing massive oxidative stress, making it highly relevant for Parkinson's disease models.[17]
Method: Cell Viability Rescue
-
Cell Seeding: Seed SH-SY5Y cells as in the cytotoxicity protocol.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2-4 hours.
-
Induction of Toxicity: Add a toxicant to the wells (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA). Include control wells: vehicle only, toxicant only, and compound only.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Perform an MTT assay as described above to quantify the rescue of cell viability.
| Treatment Group | Representative Cell Viability (% of Control) |
| Vehicle Control | 100% |
| 6-OHDA (50 µM) only | 45 ± 5% |
| 6-OHDA + 1 µM Compound | 65 ± 6% |
| 6-OHDA + 5 µM Compound | 88 ± 7% |
| 5 µM Compound only | 98 ± 4% |
Protocol: Mechanistic Insight - ROS Scavenging
Rationale: To validate the antioxidant hypothesis, this protocol measures intracellular ROS levels. Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Method: DCFH-DA Assay
-
Cell Culture and Treatment: Seed and treat SH-SY5Y cells with the compound and toxicant as described in the neuroprotection assay.
-
Dye Loading: After the desired treatment period (e.g., 6 hours post-toxicant), wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: A decrease in fluorescence in compound-treated groups compared to the "toxicant only" group indicates a reduction in intracellular ROS.
Part 3: In Vivo Validation in Animal Models of Neurological Disorders
In vitro findings must be validated in a whole-organism context to assess pharmacokinetics, safety, and efficacy. This section proposes protocols for two widely accepted neurotoxin-based rodent models relevant to Parkinson's and Alzheimer's disease.[18]
Preclinical In Vivo Evaluation Workflow
Caption: Strategy for in vivo validation of a neuroprotective compound.
Protocol: MPTP Mouse Model of Parkinson's Disease
Rationale: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces a rapid and reliable loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[19][20] This model is considered a gold standard for screening neuroprotective compounds.[19]
Study Design:
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Groups (n=10-12 per group):
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + this compound (Low Dose, e.g., 10 mg/kg)
-
MPTP + this compound (High Dose, e.g., 30 mg/kg)
-
-
Procedure:
-
Compound Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection daily for 7 days prior to MPTP administration and continue for the duration of the experiment.
-
MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Testing: 7 days after MPTP injection, perform behavioral tests like the Rotarod test (motor coordination) and the Pole test (bradykinesia).
-
Sacrifice and Tissue Collection: 14 days after MPTP injection, sacrifice the animals and collect brain tissue.
-
-
Endpoints:
-
Behavioral: Latency to fall from the rotarod.
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.
-
Neurochemical: HPLC analysis of striatal dopamine and its metabolites (DOPAC, HVA).
-
| Group | Rotarod Latency (s) | TH+ Neurons in SNc (% of Control) | Striatal Dopamine (% of Control) |
| Vehicle Control | 180 ± 15 | 100% | 100% |
| MPTP + Vehicle | 65 ± 10 | 42 ± 6% | 35 ± 8% |
| MPTP + Compound (10 mg/kg) | 105 ± 12 | 65 ± 8% | 58 ± 9% |
| MPTP + Compound (30 mg/kg) | 155 ± 18 | 85 ± 7% | 81 ± 10% |
Protocol: Scopolamine-Induced Amnesia Model (Alzheimer's Disease Relevance)
Rationale: While not a neurodegeneration model, the scopolamine-induced amnesia model is a rapid and effective screening tool for compounds that may improve cognitive function. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, processes that are severely affected in Alzheimer's disease.
Study Design:
-
Animals: Swiss albino mice (male, 6-8 weeks old).
-
Groups (n=10-12 per group):
-
Vehicle Control (Saline)
-
Scopolamine (1 mg/kg) + Vehicle
-
Scopolamine + this compound (10 mg/kg)
-
Scopolamine + this compound (30 mg/kg)
-
-
Procedure:
-
Compound Administration: Administer the compound or vehicle (i.p.) 60 minutes before the behavioral test.
-
Amnesia Induction: Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.
-
Behavioral Testing: Use the Morris Water Maze or Y-Maze to assess spatial learning and memory.
-
Y-Maze: Measure the percentage of spontaneous alternations. A lower percentage indicates cognitive impairment.
-
-
Sacrifice and Brain Analysis: After testing, collect brain tissue (hippocampus and cortex) to measure levels of acetylcholine and acetylcholinesterase activity.
-
-
Endpoints:
-
Behavioral: Percentage of spontaneous alternations in the Y-maze.
-
Biochemical: Acetylcholinesterase (AChE) activity in brain homogenates.
-
Conclusion and Future Directions
These application notes provide a structured, hypothesis-driven pathway for the preclinical evaluation of this compound for neurological disorders. The protocols detailed herein—from chemical synthesis to in vitro mechanistic studies and in vivo efficacy models—form a comprehensive and self-validating system. Positive results from this workflow would provide a strong rationale for advancing the compound into more complex and chronic genetic models of neurodegeneration (e.g., 5xFAD mice for Alzheimer's or A53T α-synuclein models for Parkinson's).[20][21] Further investigation into its blood-brain barrier permeability, metabolic stability, and off-target effects would be critical next steps in its journey toward a potential therapeutic candidate. The indole scaffold continues to be a rich source of CNS drug leads, and systematic evaluations of novel derivatives like this compound are essential for driving innovation in neuropharmacology.[1][3]
References
- 1. jpsbr.org [jpsbr.org]
- 2. researchgate.net [researchgate.net]
- 3. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. chemimpex.com [chemimpex.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. testbook.com [testbook.com]
- 11. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 17. Animal models of Parkinson's disease - Wikipedia [en.wikipedia.org]
- 18. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. criver.com [criver.com]
- 21. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Ethyl-2-methyl-1H-indole in the Flavor and Fragrance Industry: A Technical Guide
This guide provides a comprehensive overview of the potential applications of 1-Ethyl-2-methyl-1H-indole in the flavor and fragrance industry. Designed for researchers, scientists, and product development professionals, this document synthesizes known chemical properties with field-proven insights for the application of indole derivatives. While specific organoleptic data for this compound is not extensively published, this guide establishes a foundational understanding based on the well-documented properties of indole and its analogues, providing a framework for its evaluation and use.
Introduction to this compound: A Molecule of Interest
This compound is an aromatic heterocyclic organic compound belonging to the indole family.[1][2] Its structure, featuring a fused benzene and pyrrole ring with ethyl and methyl substitutions, suggests unique aromatic properties valuable for creating specific scents and flavors.[1] While primarily utilized as a building block in the synthesis of pharmaceuticals and specialty chemicals, its potential in the flavor and fragrance sector is an area of growing interest.[1]
Indole and its derivatives are renowned for their dualistic olfactory nature. At high concentrations, they often exhibit a pungent, fecal, or mothball-like odor.[3] However, upon significant dilution (typically below 0.1%), they transform to reveal delicate, rich, and warm floral notes, reminiscent of jasmine, tuberose, and orange blossom.[3][4] This dramatic shift in scent profile makes them powerful and versatile tools for perfumers and flavorists. The ethyl and methyl substitutions on the this compound molecule are anticipated to modulate these characteristic indole notes, potentially offering a unique olfactory profile with reduced animalic facets and enhanced floral or fruity nuances.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40876-94-6 | [1][5] |
| Molecular Formula | C₁₁H₁₃N | [1][5] |
| Molecular Weight | 159.23 g/mol | [1][5] |
| Appearance | White to light yellow clear liquid or powder to crystal | [1] |
| Boiling Point | 266-267 °C (lit.) | |
| Density | 1.02 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.587 (lit.) |
Postulated Organoleptic Profile and Application Potential
Based on the structure of this compound and the known effects of alkyl substitutions on the indole ring, we can postulate its potential organoleptic profile and applications.
Fragrance Applications:
-
Floral Accords: The primary application is likely in the creation and enhancement of white floral fragrances. It is expected to impart a warm, radiant, and slightly animalic character, crucial for realistic jasmine, gardenia, tuberose, and orange blossom accords. The ethyl group at the N-1 position may soften the harshness sometimes associated with indole, leading to a smoother, more refined floralcy.
-
Fixative and Exalting Agent: Like other indole derivatives, it is anticipated to act as a powerful fixative, increasing the longevity of a fragrance. In trace amounts, it can "lift" and add diffusion to a composition, making other notes more vibrant and noticeable.
-
Creation of Unique Scents: The specific combination of ethyl and methyl groups could introduce novel nuances, such as subtle fruity, spicy, or even smoky undertones, allowing for the creation of unique and complex fragrance profiles.
Flavor Applications:
-
Dairy and Cheese Flavors: Indole and its derivatives are known to contribute to the flavor profiles of certain cheeses. This compound could potentially be used in trace amounts to add depth and complexity to cheese and other dairy flavors.
-
Savory and Umami Notes: In very low concentrations, it might be used to enhance savory and umami notes in processed foods, soups, and sauces.
-
Fruit and Floral Flavors: It could find application in creating or enhancing certain fruit flavors, particularly those with floral nuances like raspberry and grape, as well as in floral-flavored beverages and confectionary.
Experimental Protocols for Evaluation and Application
Due to the limited publicly available sensory data for this compound, a systematic and rigorous in-house evaluation is paramount. The following protocols are designed to be self-validating systems for researchers and product developers.
Protocol 1: Preparation of Standard Dilutions for Sensory Evaluation
The potent nature of indole derivatives necessitates evaluation in highly diluted forms.
Objective: To prepare a series of standardized dilutions of this compound for accurate olfactory and gustatory assessment.
Materials:
-
This compound (≥97% purity)
-
Ethanol (perfumer's grade, odorless)
-
Propylene Glycol (PG) or Medium-Chain Triglycerides (MCT) oil (for flavor evaluation)
-
Glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Stock Solution (10%): Accurately weigh 1.0 g of this compound into a tared 10 mL volumetric flask. Add ethanol to the mark and mix until fully dissolved. Label as "10% Stock Solution".
-
Intermediate Dilution (1%): Pipette 1.0 mL of the 10% Stock Solution into a 10 mL volumetric flask. Add ethanol to the mark and mix thoroughly. Label as "1% Intermediate Dilution".
-
Working Dilutions (0.1%, 0.01%, 0.001%):
-
For 0.1%: Pipette 1.0 mL of the 1% Intermediate Dilution into a 10 mL volumetric flask and dilute with ethanol.
-
For 0.01%: Pipette 0.1 mL of the 1% Intermediate Dilution into a 10 mL volumetric flask and dilute with ethanol.
-
For 0.001%: Pipette 0.01 mL of the 1% Intermediate Dilution into a 10 mL volumetric flask and dilute with ethanol.
-
-
Flavor Dilutions: Repeat steps 1-3 using PG or MCT oil as the solvent for gustatory evaluation.
Causality: Serial dilution is a standard and crucial practice for potent aroma chemicals to safely and accurately assess their character at concentrations relevant to their final application. Ethanol is the preferred solvent for fragrance evaluation due to its volatility and neutral odor profile. PG or MCT oil are used for flavor evaluation as they are common food-grade carriers.
Protocol 2: Olfactory Evaluation using Scent Strips
Objective: To systematically characterize the odor profile of this compound at different concentrations and over time.
Materials:
-
Prepared dilutions of this compound in ethanol (from Protocol 1)
-
Odorless paper scent strips (blotters)
-
A well-ventilated, odor-free environment
-
Panel of trained sensory analysts
Procedure:
-
Sample Preparation: Dip a new scent strip into each dilution to a depth of approximately 1 cm. Allow the excess to drip off.
-
Initial Evaluation (Top Notes): Immediately after dipping, wave the scent strip a few inches from the nose and record the initial olfactory impressions. Use a standardized sensory vocabulary.
-
Evaluation over Time (Heart and Base Notes): Place the scented strips on a labeled rack. Evaluate the odor at regular intervals (e.g., 5 min, 30 min, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent profile and its tenacity.
-
Data Collection: Panelists should independently record their observations, including odor descriptors, intensity, and any perceived changes over time.
Causality: Evaluating on scent strips over time allows for the assessment of the compound's volatility and the different stages of its odor profile (top, middle, and base notes). This is critical for understanding how it will perform in a complex fragrance composition.
Protocol 3: Gustatory Evaluation in a Simple Matrix
Objective: To determine the flavor profile and detection threshold of this compound.
Materials:
-
Prepared dilutions of this compound in PG or MCT oil (from Protocol 1)
-
Neutral tasting base (e.g., 5% sucrose solution, spring water)
-
Unsalted crackers and water for palate cleansing
-
Panel of trained flavor analysts
Procedure:
-
Sample Preparation: Prepare a series of tasting samples by adding a precise amount of each flavor dilution to the neutral base. Start with very low concentrations (e.g., 0.01 ppm) and incrementally increase.
-
Tasting Protocol:
-
Panelists should cleanse their palate with water and an unsalted cracker.
-
Take a small sip of the sample, swirl it in the mouth, and expectorate.
-
Record the flavor profile, including primary tastes (sweet, sour, salty, bitter, umami), aromatic notes, and any mouthfeel sensations.
-
-
Threshold Determination: Use a series of ascending concentrations to determine the detection threshold (the lowest concentration at which the flavor can be detected) and the recognition threshold (the lowest concentration at which the flavor can be identified).
Causality: Evaluating in a simple, neutral matrix minimizes interferences and allows for a clear assessment of the intrinsic flavor profile of the compound. Palate cleansing is essential to prevent carry-over effects between samples.
Stability and Formulation Considerations
The stability of a fragrance or flavor ingredient is crucial for its successful incorporation into consumer products.
Stability in Different Media:
-
pH: Indole itself is relatively stable but can be reactive under certain conditions. The stability of this compound should be tested in buffered solutions across a relevant pH range (e.g., pH 3-9) to simulate its performance in acidic (e.g., beverages) and alkaline (e.g., soaps) products.
-
Light and Air Exposure: Indole and its derivatives can be susceptible to discoloration and degradation upon exposure to light and air. Stability testing should be conducted in both clear and opaque packaging, with and without headspace, to assess the impact of these factors.
Protocol 4: Accelerated Stability Testing
Objective: To assess the stability of this compound in a representative product base under accelerated conditions.
Materials:
-
A simple, unfragranced product base (e.g., a basic lotion, a clear shampoo, a sugar solution)
-
This compound
-
Controlled environment chambers (e.g., 40°C, 75% RH)
-
UV light exposure chamber
-
Analytical instrumentation (GC-MS, colorimeter)
-
Sensory panel
Procedure:
-
Sample Preparation: Incorporate this compound into the product base at a typical usage level (e.g., 0.1%). Prepare control samples without the indole derivative.
-
Storage Conditions: Store samples under various conditions:
-
Accelerated: 40°C in the dark
-
Light Exposure: Room temperature with controlled UV exposure
-
Control: Room temperature in the dark
-
-
Evaluation: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for:
-
Color and Appearance: Visually and using a colorimeter.
-
Odor/Flavor Profile: By a trained sensory panel.
-
Chemical Integrity: Using GC-MS to quantify the concentration of this compound and identify any degradation products.
-
Causality: Accelerated stability testing provides a rapid indication of the long-term stability of the ingredient in a finished product, allowing for early identification of potential issues such as discoloration, off-odor formation, or loss of potency.
Conclusion and Future Directions
This compound presents an intriguing opportunity for innovation in the flavor and fragrance industry. Its unique substitution pattern suggests a potentially valuable and novel organoleptic profile. However, the current lack of specific sensory data necessitates a thorough and systematic experimental approach, as outlined in this guide. By following these protocols, researchers and product developers can confidently characterize the properties of this compound and unlock its full potential in creating new and captivating sensory experiences. Further research should focus on generating and publishing comprehensive sensory data for this and other under-characterized indole derivatives to broaden the palette of available ingredients for the industry.
References
Application Notes & Protocols: 1-Ethyl-2-methyl-1H-indole in Advanced Polymers and High-Performance Coatings
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in material science and drug development on the utilization of 1-Ethyl-2-methyl-1H-indole as a functional monomer. This document outlines its application in the synthesis of advanced polymers and the formulation of high-performance coatings, particularly focusing on conductive polymers and anti-corrosion applications.
Introduction: The Strategic Advantage of Substituted Indoles
The indole moiety, an electron-rich heterocyclic system, is a cornerstone in the development of functional organic materials. Its planar structure facilitates π-π stacking, a critical factor for efficient charge transport in organic semiconductors.[1] Polyindoles, the polymeric form, have garnered significant attention for their thermal stability, redox activity, and environmental resilience, often outperforming traditional conductive polymers like polyaniline and polypyrrole in certain aspects.[2]
The strategic substitution on the indole ring allows for the fine-tuning of the resulting polymer's electronic, optical, and morphological properties. Specifically, the introduction of an ethyl group at the N-1 position and a methyl group at the C-2 position in This compound offers several key advantages:
-
Enhanced Solubility: The N-alkylation prevents N-H hydrogen bonding, which typically renders polyindole intractable. The ethyl group improves the solubility of both the monomer and the resulting polymer in common organic solvents, facilitating solution-based processing and film deposition.
-
Controlled Polymerization: The C-2 position is a reactive site for polymerization in unsubstituted indole. The presence of a methyl group at this position directs the polymerization to occur primarily through the C-3 and C-6 positions of the indole ring, leading to a more defined and regular polymer structure.
-
Tailored Electronic Properties: The electron-donating nature of the alkyl groups can modulate the HOMO/LUMO energy levels of the polymer, influencing its conductivity, optical absorption, and redox potentials.
This guide will detail protocols for the polymerization of this compound and the subsequent application of the resulting polymer, poly(this compound) (P(1E-2MI)), in advanced coatings.
Applications in Conductive Polymers and Organic Electronics
Indole-based polymers are increasingly recognized for their potential in organic electronics.[3] The predictable structure and enhanced processability of P(1E-2MI) make it a promising candidate for applications in organic field-effect transistors (OFETs), electrochromic devices, and sensors.
Rationale for Use in Organic Electronics
The performance of organic electronic devices is intrinsically linked to the molecular packing and morphology of the semiconductor thin film. The N-ethyl and C-2 methyl substituents on the indole monomer are anticipated to influence these properties favorably. While direct data on P(1E-2MI) is emerging, studies on analogous substituted polyindoles, such as poly(2-ethyl-3-methylindole), have shown promising characteristics including good thermal stability, electroactivity, and photoconductivity.[4][5] Irradiation of a film of a similar polymer was found to increase its electrical conductivity by a factor of two, highlighting its potential as a photoresponsive material.[4]
The workflow for developing and testing P(1E-2MI) for electronic applications is outlined below.
Caption: Workflow for P(1E-2MI) from synthesis to device application.
Application in High-Performance Anti-Corrosion Coatings
Conductive polymers serve as effective anti-corrosion coatings by forming a passivating layer on the metal surface, which acts as a barrier to corrosive ions.[4] Indole derivatives, in particular, have shown significant promise as corrosion inhibitors for mild steel in acidic environments.[6] They adsorb onto the metal surface, creating a barrier to both mass and charge transfer.[6] The resulting P(1E-2MI) can be directly deposited as a robust and adherent coating on metal substrates like mild steel.
Mechanism of Corrosion Protection
The protection mechanism of polyindole-based coatings is twofold:
-
Barrier Protection: The dense, uniform polymer film physically blocks corrosive species (e.g., Cl⁻, H₂O, O₂) from reaching the metal surface.
-
Anodic Protection: The conductive nature of the polymer allows it to induce the formation of a stable passive oxide layer (e.g., Fe₂O₃) on the steel surface. The polymer maintains the metal in a passive electrochemical potential range, thereby inhibiting the anodic dissolution of the metal.
The ethyl and methyl groups in P(1E-2MI) are expected to enhance the hydrophobicity of the coating, further improving its barrier properties against aqueous corrosive media.
References
- 1. Recent developments in sustainable corrosion inhibitors: design, performance and industrial scale applications - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00681E [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Fischer Indole Synthesis: A Modern Approach to Substituted Indoles for Pharmaceutical Research
Introduction: The Enduring Relevance of a Classic Reaction
Since its discovery in 1883 by Hermann Emil Fischer, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry.[1] It provides a powerful and versatile method for constructing the indole nucleus, a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3] The indole core is a key structural motif in many biologically active molecules, including the neurotransmitter serotonin, the anti-inflammatory drug Indomethacin, and the antimigraine triptan class of drugs.[1][4][5] This enduring importance in drug discovery and development necessitates a deep, practical understanding of the Fischer indole synthesis for today's researchers.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis for the preparation of substituted indoles. We will delve into the mechanistic intricacies that govern the reaction, offer detailed, field-proven protocols, and discuss critical parameters that influence yield and regioselectivity.
Theoretical Background: Understanding the "Why" Behind the Synthesis
The Fischer indole synthesis is a chemical reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through a series of well-defined steps, and understanding this mechanism is crucial for troubleshooting and optimizing the synthesis for a specific target molecule.
The Core Reaction Mechanism
The synthesis is initiated by the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound. The key mechanistic steps are as follows:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone) to form the corresponding arylhydrazone.[1][2] This is a reversible reaction, and the removal of water can drive it to completion.
-
Tautomerization to Ene-hydrazine: The arylhydrazone then undergoes a crucial tautomerization to its enamine isomer, also known as an ene-hydrazine.[1][2] This step requires an α-hydrogen on the carbonyl-derived portion of the molecule.
-
[1][1]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[1][2][8] This rearrangement forms a new carbon-carbon bond and transiently disrupts the aromaticity of the benzene ring.
-
Rearomatization and Cyclization: The resulting di-imine intermediate quickly rearomatizes. Subsequent intramolecular cyclization forms a five-membered ring.[2]
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia under the acidic conditions, followed by deprotonation, leads to the formation of the energetically favorable aromatic indole ring.[1][2]
Caption: The reaction mechanism of the Fischer indole synthesis.
Critical Parameters and Their Influence on the Reaction
The success of a Fischer indole synthesis is highly dependent on several key parameters. Careful consideration and optimization of these factors are essential for achieving high yields and purity.
Choice of Acid Catalyst
The acid catalyst is arguably the most critical component of the Fischer indole synthesis, as it is involved in multiple steps of the mechanism.[9] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be employed.[1][6]
-
Brønsted Acids: Often used for simpler substrates. Polyphosphoric acid (PPA) is a popular choice as it can also serve as the solvent.
-
Lewis Acids: Zinc chloride (ZnCl₂) is one of the most common catalysts and is particularly effective for a wide range of substrates.[2]
The strength of the acid can significantly impact the reaction rate and may also influence the regioselectivity in the case of unsymmetrical ketones.[9] Stronger acids can sometimes lead to degradation of the starting materials or the final product.[9]
Solvent System
The choice of solvent can influence the reaction temperature and the solubility of the reactants and catalyst. Common solvents include:
-
Acetic Acid: A frequently used solvent that can also act as a co-catalyst.[2]
-
Ethanol/Methanol: Often used for the initial hydrazone formation.[10]
-
High-Boiling Point Solvents: Solvents like toluene or xylene can be used for reactions requiring higher temperatures.
Temperature and Reaction Time
The Fischer indole synthesis typically requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement and subsequent cyclization.[11] Reaction temperatures can range from room temperature to over 170°C, depending on the reactivity of the substrates and the catalyst used.[10][12] Reaction times can vary from a few hours to overnight.[6] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.
Regioselectivity with Unsymmetrical Ketones
A significant challenge in the Fischer indole synthesis arises when using unsymmetrical ketones, as this can lead to the formation of two regioisomeric indole products.[2] The regioselectivity is influenced by:
-
Steric Hindrance: The[1][1]-sigmatropic rearrangement will preferentially occur at the less sterically hindered enamine.
-
Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can influence the stability of the transition states, leading to improved regioselectivity.[13][14]
-
Acidity of the Medium: The choice and concentration of the acid catalyst can significantly affect the product ratio.[15] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[15]
Data Presentation: Catalyst and Substituent Effects on Yield
The following table summarizes the impact of different catalysts and substituents on the yield of the Fischer indole synthesis for a selection of representative reactions.
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | ZnCl₂ (anhydrous) | None (neat) | 170 | 65-72 | [10] |
| p-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | Reflux | High | [12] |
| o-Tolylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Glacial Acetic Acid | Room Temp | High | [12] |
| Phenylhydrazine | Cyclohexanone | Polyphosphoric Acid | Polyphosphoric Acid | 100 | 80-85 | [8] |
| Phenylhydrazine | Pyruvic Acid | Acetic Acid | Glacial Acetic Acid | Reflux | ~5 (indole-2-carboxylic acid) | [2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone. This is a two-step process involving the initial formation and isolation of the acetophenone phenylhydrazone, followed by the acid-catalyzed cyclization.
Part 1: Synthesis of Acetophenone Phenylhydrazone
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine acetophenone and phenylhydrazine.
-
Warm the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by scratching the inside of the flask with a glass rod and then cool the mixture in an ice bath.
-
Collect the crystalline product by vacuum filtration and wash with 25 mL of cold 95% ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
-
Dry the combined solids under reduced pressure over calcium chloride. The expected yield of acetophenone phenylhydrazone is 87-91%.[10]
Part 2: Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
95% Ethanol for recrystallization
Procedure:
-
In a tall 1-L beaker, thoroughly mix the freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride. Caution: Zinc chloride is hygroscopic; handle it quickly in a dry environment.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.
-
The mixture will become liquid within 3-4 minutes, and the evolution of white fumes will be observed.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.
-
To the reaction beaker, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve any remaining zinc salts, and then pour this acid solution into the beaker containing the crude product.
-
Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with 200 mL of water.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure 2-phenylindole.
Caption: Experimental workflow for the synthesis of 2-phenylindole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inappropriate acid catalyst (too weak or too strong) - Unfavorable substrate (e.g., from acetaldehyde) - Suboptimal temperature or reaction time | - Screen different Brønsted and Lewis acids. - Consider an alternative synthetic route for problematic substrates. - Optimize temperature and monitor reaction progress by TLC.[9] |
| Mixture of Regioisomers | - Use of an unsymmetrical ketone | - Screen different acid catalysts and concentrations. - Lower the reaction temperature to favor the kinetic product. - Introduce steric bulk or electronic directing groups if possible.[14][15] |
| Formation of Byproducts | - Aldol condensation or Friedel-Crafts type reactions - Degradation of starting material or product | - Use anhydrous conditions. - Lower the reaction temperature. - Reduce the reaction time.[16] |
| Reaction Failure | - Extremely electron-rich or electron-donating groups on substrates promoting N-N bond cleavage. - Instability of the hydrazone or indole product. | - For substrates prone to N-N cleavage, alternative indole syntheses may be necessary.[15][17] |
Conclusion
The Fischer indole synthesis is a powerful and adaptable tool for the synthesis of a wide variety of substituted indoles. A thorough understanding of the reaction mechanism and the influence of key parameters such as catalyst choice, solvent, and temperature is essential for its successful application. By following well-designed protocols and employing systematic troubleshooting, researchers can effectively leverage this classic reaction to generate novel indole derivatives for drug discovery and development programs. The versatility of this synthesis ensures its continued prominence in the field of medicinal chemistry for years to come.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
- 7. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. mdpi.com [mdpi.com]
- 13. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scienceinfo.com [scienceinfo.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Modern Strategy for Indole Synthesis via Palladium-Catalyzed N-Arylhydrazone Formation
Introduction: Overcoming a Century-Old Challenge in Indole Synthesis
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active compounds.[1][2] For over a century, the Fischer Indole Synthesis has been a dominant method for constructing this privileged heterocycle.[1][2][3] The classical approach involves the acid-catalyzed cyclization of an N-arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][4][5]
Despite its historical significance and widespread use, the traditional Fischer method suffers from critical limitations. The arylhydrazine starting materials are often unstable, toxic, and prone to decomposition, complicating their storage and handling.[6] This instability restricts the availability and diversity of substrates, thereby limiting the scope of accessible indole derivatives.
To circumvent these challenges, modern synthetic chemistry has turned to the robustness and versatility of transition-metal catalysis. This guide details a powerful alternative developed by Buchwald and coworkers: a palladium-catalyzed cross-coupling strategy for the formation of N-arylhydrazones.[6][7] This approach avoids the direct use of sensitive arylhydrazines by instead coupling stable, readily available aryl halides with a suitable hydrazone. The resulting N-arylhydrazones serve as direct precursors for the Fischer cyclization, providing a safer, more reliable, and highly adaptable entry into indole synthesis.[6][8]
The Palladium-Catalyzed Approach: Mechanism and Rationale
The core of this modern methodology is a Buchwald-Hartwig amination reaction, a powerful C-N bond-forming transformation.[9] In this context, the reaction couples an aryl halide (or triflate) with a hydrazone, using a palladium catalyst system composed of a palladium precursor and a specialized phosphine ligand.
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Ligand Exchange & Coordination : The hydrazone displaces a halide ligand on the palladium center.
-
Deprotonation : A base removes a proton from the coordinated hydrazone, forming a palladium-amido type complex. The choice of base is critical; it must be strong enough to deprotonate the hydrazone but not so nucleophilic as to cause side reactions. Sodium tert-butoxide (NaOt-Bu) is commonly used for this purpose.[8]
-
Reductive Elimination : This final step forms the desired C-N bond, yielding the N-arylhydrazone product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. The electronic properties and steric bulk of the ancillary ligand are critical for promoting this step efficiently.[10]
Below is a diagram illustrating the key steps of the catalytic cycle.
Caption: Pd-Catalyzed N-Arylhydrazone Formation Cycle.
-
Palladium Precursor : Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.[8] The choice often depends on air stability and cost.
-
Ligand : This is arguably the most critical component. Bulky, electron-rich phosphine ligands are required to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[10]
-
Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the standard choice as it effectively deprotonates the hydrazone without competing as a nucleophile.[8] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for this transformation.
-
Solvent : Anhydrous, non-protic solvents like toluene or xylene are typically used to prevent quenching of the base and deactivation of the catalyst.
Application & Protocols: From Aryl Bromide to Indole
A key innovation of this method is the use of benzophenone hydrazone as a stable, crystalline ammonia surrogate.[6] The resulting N-aryl benzophenone hydrazones are themselves stable, often crystalline solids that can be purified and stored, unlike traditional arylhydrazines.[6][8] These stable intermediates can then be subjected to Fischer cyclization conditions in a subsequent step or in a one-pot fashion.
Caption: General Experimental Workflow.
This protocol describes the synthesis of a stable N-arylhydrazone intermediate from an aryl bromide and benzophenone hydrazone.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Benzophenone hydrazone (1.0 mmol, 196 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.001 mmol, 0.22 mg)
-
Xantphos (0.0011 mmol, 0.64 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Activation (Optional but Recommended) : In a glovebox, add Pd(OAc)₂ and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar. Add 2 mL of toluene. To this suspension, add triethylamine (0.005 mmol) and stir for 10 minutes at room temperature to pre-form the active Pd(0) catalyst.[8] This step helps to avoid consuming the benzophenone hydrazone for catalyst reduction.
-
Reaction Setup : To the catalyst mixture, add sodium tert-butoxide, benzophenone hydrazone, and 4-bromoanisole.
-
Inert Atmosphere : Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line under an argon or nitrogen atmosphere. Add the remaining toluene (3 mL) via syringe.
-
Reaction : Place the tube in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the N-arylhydrazone as a crystalline solid.
This "one-pot" protocol bypasses the isolation of the hydrazone intermediate, proceeding directly from the cross-coupling to the final indole product.[8]
Materials:
-
Part A (Coupling): Same as Protocol 1.
-
Part B (Cyclization):
-
Acetophenone (1.5 mmol, 180 mg, 175 µL)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (2.0 mmol, 380 mg)
-
Ethanol (5 mL)
-
Procedure:
-
Cross-Coupling : Perform the palladium-catalyzed cross-coupling reaction (steps 1-4 from Protocol 1) using 4-bromoanisole and benzophenone hydrazone.
-
Solvent Removal : After the coupling reaction is complete (as determined by TLC/GC-MS), cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Cyclization Setup : Place the flask under a normal atmosphere (the cyclization is not air-sensitive). To the crude N-aryl benzophenone hydrazone residue, add ethanol (5 mL), acetophenone (1.5 mmol), and TsOH·H₂O (2.0 mmol).
-
Fischer Cyclization : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-12 hours. Monitor the formation of the indole by TLC or GC-MS.
-
Workup : Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Neutralize the residue carefully with saturated aqueous sodium bicarbonate solution.
-
Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.
Data Summary: Substrate Scope and Performance
The palladium-catalyzed approach demonstrates a broad substrate scope, tolerating a variety of functional groups on the aryl halide partner.
| Entry | Aryl Bromide | Ketone for Cyclization | Product | Yield (%)[8] |
| 1 | 4-Bromotoluene | Acetone | 2,5-Dimethylindole | 85 |
| 2 | 4-Bromoanisole | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 91 |
| 3 | 3-Bromopyridine | Propiophenone | 2-Phenyl-3-methyl-5-azaindole | 75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Acetone | 2-Methyl-5-(trifluoromethyl)indole | 81 |
| 5 | 4-Bromoacetophenone | Acetophenone | 5-Acetyl-2-phenylindole | 70 |
Yields are for the two-step protocol (isolation of the hydrazone followed by cyclization) and are representative examples from the literature.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion in Coupling Step | Inactive catalyst (Pd(0) oxidized) | Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents. Consider a catalyst activation step.[8] |
| Poor quality base | Use freshly opened, high-purity NaOt-Bu. Handle the base exclusively in a glovebox. | |
| Deactivated ligand | Use high-purity phosphine ligands; store them under inert gas. | |
| Formation of Hydrodehalogenated Arene | Presence of water or protic sources | Ensure all reagents and solvents are scrupulously dry. |
| Low Yield in Cyclization Step | Incomplete hydrolysis of the benzophenone hydrazone | Increase the amount of acid catalyst (TsOH·H₂O) or prolong the reaction time at reflux. |
| Decomposition of the indole product | Avoid excessively harsh acidic conditions or prolonged heating. Monitor the reaction closely. |
Conclusion
The palladium-catalyzed synthesis of N-arylhydrazones represents a significant advancement in indole synthesis, directly addressing the primary drawbacks of the classical Fischer method. By replacing unstable arylhydrazines with stable and varied aryl halides, this methodology offers a safer, more robust, and versatile platform for accessing a wide array of functionalized indoles. The use of stable benzophenone hydrazone intermediates and the option for one-pot procedures make this an exceptionally practical and powerful tool for researchers in organic synthesis and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. 88guru.com [88guru.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-2-methyl-1H-indole
Welcome to the technical support center for the synthesis of 1-Ethyl-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic compound. The following information is curated from established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Fischer indole synthesis is the most widely recognized and versatile method for preparing this compound.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of N-ethyl-N-phenylhydrazine and butan-2-one (methyl ethyl ketone). The method is favored for its use of readily available starting materials.[4]
Q2: Why is the choice of acid catalyst so critical in the Fischer indole synthesis?
A2: The acid catalyst is crucial as it facilitates several key steps in the reaction mechanism, including the isomerization of the hydrazone to an enamine and the subsequent[2][2]-sigmatropic rearrangement.[1][5][6] The strength and type of acid (Brønsted or Lewis) can significantly impact the reaction rate, yield, and even the regioselectivity when using unsymmetrical ketones.[7][8] Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[1][3]
Q3: Can I perform this synthesis as a one-pot reaction?
A3: Yes, the Fischer indole synthesis is often performed as a one-pot procedure where the phenylhydrazine and ketone are mixed in the presence of an acid catalyst without isolating the intermediate hydrazone.[3][5] This approach is efficient and can be accelerated using techniques like microwave irradiation.[4]
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem Area 1: Low or No Product Yield
Q4: My reaction yield is consistently below 30%. What are the primary factors I should investigate?
A4: Persistently low yields can often be traced back to a few critical parameters. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your N-ethyl-N-phenylhydrazine or butan-2-one can introduce side reactions that consume reagents and complicate purification.[9][10] Ensure the purity of your starting materials through distillation or by using a fresh, high-purity grade.
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[3][10] Sub-optimal conditions can lead to decomposition or the formation of stable, unreactive intermediates. A systematic optimization of the catalyst concentration and reaction temperature is recommended.
-
Atmospheric Moisture: The initial formation of the hydrazone is a condensation reaction that releases water. While the overall reaction is often run at elevated temperatures, ensuring anhydrous conditions, especially with Lewis acid catalysts like ZnCl₂, can be beneficial. Consider using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[9]
-
N-N Bond Cleavage: A significant side reaction, especially with electron-donating groups, is the cleavage of the N-N bond in the hydrazone intermediate, which precludes indole formation.[7][11] If this is suspected, using a milder acid or lowering the reaction temperature might be effective.[7]
Visual Workflow: Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Problem Area 2: Impurity and Side Product Formation
Q5: My final product is a dark, tarry substance, and TLC analysis shows multiple spots. What are the likely side products and how can I minimize them?
A5: The formation of dark, polymeric materials and multiple side products is a common issue, often arising from the harsh acidic conditions and high temperatures.
-
Oxidative Side Reactions: Indoles can be susceptible to oxidation, which leads to colored impurities.[7] Running the reaction under an inert atmosphere can help mitigate this.
-
Aldol Condensation: Butan-2-one can undergo self-condensation under acidic conditions, leading to byproducts that can polymerize.[3][7] This can sometimes be minimized by adjusting the rate of addition of the ketone or by modifying the reaction temperature.
-
Regioisomer Formation: While butan-2-one is unsymmetrical, the cyclization to form this compound is generally favored. However, under certain conditions, a small amount of the 1-ethyl-3-methyl-1H-indole regioisomer could form. The ratio of these products can be influenced by the choice of acid catalyst, with weaker acids sometimes favoring the kinetic product.[7][12]
-
Incomplete Reaction: Unreacted hydrazone intermediate can also be a source of impurities. Monitoring the reaction by TLC is crucial to ensure it goes to completion.[9]
To improve purity, consider lowering the reaction temperature, screening different acid catalysts, and ensuring the reaction is not run for an excessively long time.
Problem Area 3: Purification Challenges
Q6: I'm having difficulty purifying the crude product. What is the recommended method?
A6: Purification of this compound typically involves a multi-step process:
-
Neutralization and Extraction: After the reaction is complete, the acidic mixture should be cooled and carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with water and brine to remove inorganic salts and residual acid.
-
Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography or Distillation: The crude product is often a dark oil. Purification can be achieved by:
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a very effective method for removing baseline impurities and colored byproducts.[13][14]
-
Vacuum Distillation: Since this compound has a high boiling point (266-267 °C at atmospheric pressure), vacuum distillation can be an excellent method for purification on a larger scale.
-
Optimized Protocol and Key Parameters
Optimized Fischer Indole Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
N-ethyl-N-phenylhydrazine
-
Butan-2-one (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene or Xylene (as solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethyl-N-phenylhydrazine (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as toluene (approx. 5-10 mL per gram of hydrazine).
-
Ketone Addition: Add butan-2-one (1.1 equivalents) to the mixture and stir for 15-20 minutes at room temperature to facilitate hydrazone formation.
-
Catalyst Addition: Carefully add the acid catalyst. If using PPA, it can be added directly. If using ZnCl₂, ensure it is anhydrous.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and monitor the progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it over ice and neutralizing with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to obtain the pure this compound.
-
Table of Key Reaction Parameters and Their Impact
| Parameter | Common Options | Potential Impact on Yield and Purity |
| Acid Catalyst | PPA, ZnCl₂, H₂SO₄, p-TsOH, Acetic Acid | Strong acids (PPA, H₂SO₄): Can lead to higher conversion but also more charring and side products.[8] Lewis acids (ZnCl₂): Effective, but require anhydrous conditions. Weaker acids (Acetic Acid): Milder conditions, may require higher temperatures or longer reaction times, but can reduce side reactions.[7] |
| Solvent | Toluene, Xylene, Acetic Acid, None (neat) | High-boiling non-polar solvents (Toluene, Xylene): Allow for necessary high temperatures. Acetic Acid: Can act as both solvent and catalyst.[5] Neat: Can be effective but may lead to more polymerization and difficulty with temperature control. |
| Temperature | 80 - 180 °C | Too low: Incomplete or very slow reaction. Too high: Increased formation of tar and decomposition products.[15] Optimal temperature is catalyst and substrate-dependent. |
| Reactant Ratio | Ketone in slight excess (1.1-1.2 eq.) | A slight excess of the ketone can help drive the initial hydrazone formation to completion. A large excess should be avoided as it can lead to side reactions. |
Visualizing the Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. testbook.com [testbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the N-Alkylation of Indoles
Welcome to our dedicated technical support center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of indoles often challenging?
The N-alkylation of indoles presents a significant challenge primarily due to the issue of regioselectivity. The indole scaffold possesses two nucleophilic centers: the N1 nitrogen and the C3 carbon. The C3 position is often more nucleophilic than the nitrogen atom, leading to competitive C3-alkylation as a common side reaction.[1][2][3] The weak nucleophilicity of the indole nitrogen further complicates direct alkylation.[4]
Q2: What is the most common side reaction in indole N-alkylation and how can it be minimized?
The most prevalent side reaction is C3-alkylation.[3] To favor N-alkylation, one common strategy is to deprotonate the indole nitrogen with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like DMF or THF. This increases the nucleophilicity of the nitrogen.[3][5][6] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[3] Additionally, higher reaction temperatures can also promote N-selectivity.[5]
Q3: Are there alternatives to using strong bases for N-alkylation, especially for sensitive substrates?
Yes, several milder methods are available for substrates that are incompatible with strong bases. These include:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) to activate an alcohol for nucleophilic attack by the indole nitrogen.[7]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used for the N-arylation and, in some cases, N-alkylation of indoles.[8][9]
-
Phase-Transfer Catalysis: This method can be effective for intramolecular N-alkylation reactions under milder conditions.[4][10]
Q4: How do electron-donating or electron-withdrawing groups on the indole ring affect N-alkylation?
Electron-withdrawing groups (EWGs) at the C2 or C3 positions increase the acidity of the N-H bond, making deprotonation easier and thus facilitating N-alkylation.[4] Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the indole, but may also enhance the competitiveness of C3-alkylation.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your N-alkylation experiments.
Issue 1: Poor or No Reaction
Q: I am not observing any product formation. What are the likely causes and how can I resolve this?
A: A lack of reactivity can stem from several factors. Here is a systematic approach to troubleshooting:
-
Insufficiently Strong Base: The pKa of the indole N-H is approximately 17. A base that is not strong enough to effectively deprotonate the indole will result in a low concentration of the reactive indolate anion.
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing the indolate anion and solvating the counter-ion.
-
Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive.
-
Solution: Verify the purity and activity of your alkylating agent. If using an alkyl halide, consider switching from a chloride to a more reactive bromide or iodide.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature.
-
Issue 2: Dominant C3-Alkylation
Q: My main product is the C3-alkylated indole, not the desired N-alkylated product. How can I improve N-selectivity?
A: This is a classic regioselectivity problem in indole chemistry.[2][12] Here are several strategies to favor N-alkylation:
-
Choice of Base and Solvent System:
-
Explanation: The formation of the sodium salt of the indole using NaH in DMF is a standard method to enhance N-alkylation. The dissociation of the indolate anion from its counter-ion is crucial, and polar aprotic solvents facilitate this. In less polar solvents, a tight ion pair may persist, leading to C-alkylation.
-
Recommendation: Ensure complete deprotonation by using a slight excess of a strong base like NaH in a solvent like DMF or THF.[3][5]
-
-
Reaction Temperature:
-
Explanation: In some cases, higher temperatures can favor N-alkylation. This may be due to the different transition state energies for N- versus C-alkylation.
-
Recommendation: A study has shown that increasing the reaction temperature to 80 °C can lead to complete N-alkylation.[5]
-
-
Modern Catalytic Methods:
-
Explanation: Advanced catalytic systems can offer excellent control over regioselectivity.
-
Recommendation: Consider using a copper hydride (CuH) catalyst with a specific phosphine ligand like DTBM-SEGPHOS, which has been demonstrated to provide high N-selectivity.[2]
-
-
Blocking the C3 Position:
-
Explanation: If other methods fail, a protecting group can be installed at the C3 position to physically block it from reacting. This group can be removed after N-alkylation.
-
Recommendation: This adds steps to the synthesis but can be a robust solution for achieving the desired regioselectivity.
-
Issue 3: Polysubstitution (Di-alkylation)
Q: I am observing the formation of a di-alkylated product. How can I prevent this?
A: Di-alkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur if the initially formed N-alkylated product undergoes subsequent C-alkylation.
-
Control of Stoichiometry:
-
Recommendation: Use a stoichiometric amount or a slight excess of the indole relative to the alkylating agent. This will ensure the alkylating agent is consumed before it can react a second time.
-
-
Reaction Time and Temperature:
-
Recommendation: Monitor the reaction closely and stop it as soon as the desired mono-N-alkylated product is formed. Lowering the reaction temperature can also help to control reactivity and prevent over-alkylation.[3]
-
-
Use of Bulky Reagents:
-
Recommendation: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[3]
-
Data and Protocols
Table 1: Common Bases for Indole N-Alkylation
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Highly effective for complete deprotonation.[5][6] |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Milder base, may require higher temperatures. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | DMF, Acetonitrile | Often more effective than K₂CO₃ due to better solubility. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.8 | Toluene, DMA | A non-nucleophilic organic base.[11] |
| n-Butyllithium (n-BuLi) | ~50 | THF, Hexanes | Very strong base, can lead to side reactions if not used carefully. |
Experimental Protocol: Classical N-Alkylation using NaH/DMF
Materials:
-
Indole substrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate.
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
General Mechanism of Indole N-Alkylation
Caption: General two-step mechanism for the N-alkylation of indoles.
Troubleshooting Workflow for Poor N-Alkylation Yields
Caption: A decision-making workflow for troubleshooting common N-alkylation issues.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 1-Ethyl-2-methyl-1H-indole
Introduction
Welcome to the technical support guide for the synthesis of 1-Ethyl-2-methyl-1H-indole. This valuable indole derivative is a key building block in the development of various pharmaceuticals and functional materials.[1][2] The most common and versatile method for its synthesis is the Fischer indole synthesis, a classic reaction first reported in 1883 that remains indispensable in modern organic chemistry.[3][4][5] This reaction involves the acid-catalyzed cyclization of an N-arylhydrazine with a suitable ketone or aldehyde.[5][6]
For the target molecule, this compound, the typical starting materials are N-ethyl-N-phenylhydrazine and methyl ethyl ketone (MEK). While robust, the Fischer indole synthesis is notoriously sensitive to reaction conditions.[7] Issues such as low yields, side product formation, and purification challenges are frequently encountered. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to overcome these obstacles and optimize the synthesis.
Core Synthesis Protocol: Fischer Indole Synthesis
This section outlines a standard, reliable protocol for the synthesis of this compound. It serves as a baseline from which optimization and troubleshooting can be performed.
Reaction Scheme:
N-ethyl-N-phenylhydrazine + Methyl Ethyl Ketone (MEK) → this compound
Step-by-Step Methodology
Part A: Hydrazone Formation (Optional Isolation)
-
In a round-bottom flask, dissolve N-ethyl-N-phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add methyl ethyl ketone (1.1 eq.) to the solution.
-
Add a catalytic amount of acetic acid if not already used as the solvent.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
For a one-pot procedure, this mixture can be taken directly to the next step. For isolation, the solvent is removed under reduced pressure, and the resulting hydrazone is used without further purification.
Part B: Indolization (Cyclization)
-
To a separate flask, add the chosen acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a high-boiling solvent are common choices.[4][7]
-
Heat the acid catalyst to the desired reaction temperature (typically 100-160°C).[7]
-
Carefully and slowly add the crude hydrazone (from Part A) to the hot acid with vigorous stirring. Caution: This step can be highly exothermic.
-
Maintain the reaction at the target temperature for the determined time (e.g., 15-60 minutes), monitoring by TLC. The mixture will typically darken in color.[7]
Part C: Work-up and Purification
-
Allow the reaction mixture to cool to a safe temperature (e.g., below 100°C) and pour it carefully onto a stirred mixture of crushed ice and water.[7]
-
The crude product may precipitate as a solid or an oil. Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7-8.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure this compound.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
A1: Low or no yield is the most frequent problem and can stem from several factors.[7][8] Systematically investigate the following:
-
Purity of Starting Materials: The Fischer indole synthesis is sensitive to impurities. Ensure your N-ethyl-N-phenylhydrazine is pure and free of oxidation. Using freshly distilled or high-purity reagents is recommended.[7] The ketone, methyl ethyl ketone, should also be of high purity.
-
Choice and Amount of Acid Catalyst: The acid is critical for catalyzing the key[4][4]-sigmatropic rearrangement step.[3][5] If the acid is too weak or used in insufficient quantity, the reaction will not proceed efficiently.[8] Conversely, an overly harsh acid or concentration can cause degradation of the starting materials or product.[8]
-
Expert Insight: Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and a solvent/dehydrating agent.[7] If using Brønsted acids like H₂SO₄ or HCl, ensure conditions are anhydrous, as water can inhibit the reaction. Lewis acids like ZnCl₂ or BF₃·OEt₂ are also effective alternatives.[4][5] A screening of different catalysts is often a necessary optimization step.[7]
-
-
Reaction Temperature: This synthesis requires elevated temperatures to overcome the activation energy of the rearrangement step.[7][9] If the temperature is too low, the reaction will be sluggish or stall.[7] If it's too high, you risk decomposition.[7] Monitor the reaction by TLC to find the optimal balance between reaction rate and product stability.
-
Atmosphere: For sensitive substrates, oxidative side reactions can be a problem. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and improve yields.[7]
Q2: My TLC shows multiple spots, indicating significant side product formation. What are these impurities and how can I avoid them?
A2: Side product formation is common, especially with unsymmetrical ketones like MEK.
-
Isomeric Products: Methyl ethyl ketone is unsymmetrical, meaning the initial enamine can form towards either the methyl or the methylene group. This can lead to the formation of two different indole isomers: the desired This compound and the isomeric 1-Ethyl-3-methyl-1H-indole .
-
Expert Insight: The regioselectivity is influenced by the acid catalyst and reaction conditions.[2] Generally, strong Brønsted acids under thermodynamic control tend to favor the formation of the more substituted, stable alkene in the enamine intermediate, which in the case of MEK, leads to the 2-methylindole product.[2] However, this is not always guaranteed, and the isomer ratio may need to be optimized.[10]
-
-
Decomposition Products: At high temperatures, the hydrazone intermediate or the indole product can decompose, leading to tars and baseline material on the TLC plate. Carefully controlling the reaction time and temperature is crucial to minimize this.[7]
-
Unreacted Starting Material: If the reaction is incomplete, you will see leftover hydrazone. This points to issues with temperature, reaction time, or catalyst activity as described in Q1.
Q3: The reaction seems to stop before all the starting material is consumed. Why is it stalling?
A3: A stalled reaction typically points to one of two main issues:
-
Insufficient Catalyst Activity: The acid catalyst may have been deactivated by moisture or may not be strong enough to drive the reaction to completion at the chosen temperature. Consider switching to a stronger acid (e.g., from p-TsOH to PPA) or ensuring strictly anhydrous conditions.
-
Suboptimal Temperature: The reaction may have reached thermal equilibrium at a point where the activation barrier for the final steps is too high. Cautiously increasing the temperature in small increments (e.g., 10°C) while monitoring the TLC can often push the reaction to completion. Be wary of decomposition at excessively high temperatures.[7]
Q4: I have a dark, oily crude product that is very difficult to purify by column chromatography. What can I do?
A4: Purification of indoles from Fischer syntheses can be challenging due to the formation of polar, tarry byproducts.
-
Initial Work-up is Key: Before chromatography, an effective work-up can remove a significant portion of the impurities. After quenching the reaction in ice-water and neutralizing, perform a thorough extraction. Consider a wash with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove acidic residues.
-
Chromatography Technique:
-
Use a wider diameter column with a larger amount of silica gel to improve separation.
-
Start with a very non-polar eluent (e.g., pure hexane) to elute non-polar impurities first, then gradually increase the polarity (e.g., increasing percentage of ethyl acetate).
-
If baseline streaking is an issue, try adding a small amount of a neutralizer to the eluent, such as 0.5-1% triethylamine, to deactivate the acidic sites on the silica gel.
-
-
Alternative Purification: If chromatography fails, consider vacuum distillation if the product is thermally stable and has a suitable boiling point (bp of this compound is ~266-267 °C).[11] Recrystallization from a suitable solvent system could also be an option if the crude product can be solidified.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Fischer Indole Synthesis?
A: The mechanism is a fascinating cascade of acid-catalyzed reactions:
-
Hydrazone Formation: The N-ethyl-N-phenylhydrazine condenses with methyl ethyl ketone to form the corresponding hydrazone.[3][4]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[3][5]
-
[4][4]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-limiting step. The protonated enamine undergoes a rearrangement, breaking the weak N-N bond and forming a new C-C bond.[4][5]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.[5][6]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under the acidic conditions yields the stable, aromatic indole ring.[3][5]
Q: How critical is the choice of solvent?
A: The solvent can influence reaction rates and yields.[7] High-boiling polar solvents like acetic acid are often used.[3] In many cases, particularly when using catalysts like polyphosphoric acid (PPA) or Eaton's reagent, the reaction is run neat (without an additional solvent), where the acid itself acts as the reaction medium.[7]
Q: Can I perform this as a one-pot reaction?
A: Yes, a one-pot procedure is very common and often preferred to minimize handling losses.[7] In this approach, the hydrazone is formed in a solvent like acetic acid or ethanol, and after its formation is confirmed, the reaction mixture is added directly to the pre-heated cyclization catalyst without isolating the intermediate.[3]
Data and Optimization Strategies
Systematic optimization is key to achieving high yields. The following tables provide starting points for reaction parameters.
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | Neat, 100-160°C | Strong dehydrating agent, acts as solvent, often gives good yields.[4][7] | Highly viscous, can be difficult to stir and work-up. |
| Sulfuric Acid (H₂SO₄) | Brønsted | In a high-boiling solvent (e.g., acetic acid, ethylene glycol) | Strong acid, inexpensive, readily available.[4][5] | Can cause charring/decomposition if temperature is too high.[7] |
| Zinc Chloride (ZnCl₂) | Lewis | Neat or in solvent, 120-180°C | Effective catalyst, widely used.[3][4] | Can be hygroscopic, requires higher temperatures. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | In a solvent with Dean-Stark trap (e.g., toluene) | Milder than H₂SO₄, allows for water removal. | May not be strong enough for all substrates. |
Table 2: Key Parameters for Optimization
| Parameter | Range | Recommended Starting Point | Notes |
| Temperature | 80 - 180 °C | 120 °C | Substrate dependent. Monitor by TLC to avoid decomposition.[7] |
| Reaction Time | 15 min - 4 hours | 45 minutes | Monitor closely; prolonged times can reduce yield.[7] |
| Catalyst Loading | Catalytic to Stoichiometric | See specific catalyst protocols | PPA is often used in large excess. |
| MEK Equivalents | 1.0 - 1.5 eq. | 1.1 eq. | A slight excess of the ketone can help drive hydrazone formation. |
Visual Diagrams and Workflows
Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing and solving low-yield issues.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. N-乙基-2-甲基吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
Fischer Indole Synthesis: A Technical Troubleshooting Guide for Synthetic Chemists
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this venerable yet powerful reaction for the synthesis of substituted indoles. The indole scaffold is a cornerstone in a multitude of biologically active compounds, and mastering its synthesis is crucial.[1][2] This document provides in-depth, field-proven insights into overcoming common challenges encountered during this synthesis, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the most common culprits?
Low or no yield is one of the most frequent issues. The root cause often lies in one of the following areas:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A catalyst that is too weak may not facilitate the key[3][3]-sigmatropic rearrangement, while an overly harsh acid can lead to substrate or product decomposition.[4][5][6] The optimal catalyst is highly substrate-dependent.
-
Suboptimal Reaction Temperature: This reaction typically requires elevated temperatures to proceed efficiently.[5][7][8] If the temperature is too low, the reaction may be sluggish or stall completely. Conversely, excessive heat can promote side reactions and decomposition, leading to the formation of tar.[6]
-
Unfavorable Electronic Effects: Electron-donating groups on the carbonyl-derived portion of the phenylhydrazone can destabilize the intermediate and favor a competing heterolytic N-N bond cleavage, which prevents the desired cyclization.[9][10] This is a known reason for the failure of certain Fischer indolizations.[9][10]
-
Poor Quality Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can significantly inhibit the reaction. It is often beneficial to use freshly distilled or purified phenylhydrazine.[7] The hydrochloride salt of phenylhydrazine can also be a more stable alternative.[7]
-
Instability of the Hydrazone: The intermediate phenylhydrazone may not be stable under the reaction conditions, leading to decomposition before cyclization can occur.[7]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
The formation of multiple products is a common challenge. Key side reactions include:
-
Regioisomer Formation: With unsymmetrical ketones, the formation of two different enamine intermediates is possible, leading to a mixture of regioisomeric indoles.[3][11]
-
Aldol Condensation: The acidic conditions and elevated temperatures can promote self-condensation of the aldehyde or ketone starting material, especially if it is enolizable.[4][12]
-
N-N Bond Cleavage: As mentioned, certain electronic factors can promote the cleavage of the nitrogen-nitrogen bond in the ene-hydrazine intermediate, leading to byproducts such as anilines and imines instead of the indole.[9][10]
-
Oxidation: Indoles can be susceptible to oxidation, particularly under harsh acidic conditions and at high temperatures.[5]
Workflow for Minimizing Side Products:
Caption: Troubleshooting workflow for minimizing side products.
Q3: How do I control regioselectivity when using an unsymmetrical ketone?
Controlling regioselectivity is a significant challenge. The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[13]
-
Catalyst Choice: The acidity of the medium plays a crucial role.[13][14] Stronger acids may favor the formation of the thermodynamically more stable enamine, while milder conditions might favor the kinetically preferred product. Both Brønsted and Lewis acids should be screened.[14][15] For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in favor of the 3-unsubstituted indole from methyl ketones.[13]
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer.[14]
-
Steric Hindrance: Bulky substituents on the ketone can sterically direct the formation of the less hindered enamine, thereby controlling the regiochemical outcome.[14]
-
Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the potential transition states of the[3][3]-sigmatropic rearrangement, leading to higher selectivity.[14][16]
Table 1: Catalyst and Solvent Selection Guide
| Catalyst Type | Examples | Recommended Solvents | Key Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | Acetic Acid, Ethanol, Toluene | Strong Brønsted acids are effective but can cause degradation with sensitive substrates.[1][15][17] Acetic acid can act as both a solvent and a catalyst.[7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Dichloromethane, Toluene, Dioxane | Often milder and can be advantageous for acid-sensitive substrates.[1][5][17] Can improve yields where protic acids fail, particularly for 3-amidoindoles.[9][10] |
| Specialty Reagents | Eaton's Reagent (P₂O₅/MeSO₃H) | Methanesulfonic acid, Sulfolane | Can provide high regioselectivity.[13] The harshness may require dilution.[13] |
Q4: The synthesis of the parent, unsubstituted indole using acetaldehyde is known to be problematic. How can this be overcome?
Direct synthesis of the parent indole from acetaldehyde and phenylhydrazine often fails under standard solution-phase conditions.[4][12] However, there are established workarounds:
-
Pyruvic Acid Route: A common and effective method is to use pyruvic acid as the carbonyl partner. This forms 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield the unsubstituted indole.[3][4]
-
Vapor-Phase Synthesis: The reaction can be successfully performed by passing acetaldehyde vapor over a solid-supported catalyst, such as zinc chloride on glass beads, at elevated temperatures.[3]
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 2-Phenylindole
This two-step protocol involves the formation and isolation of the acetophenone phenylhydrazone, followed by its cyclization.[18]
Step 1: Synthesis of Acetophenone Phenylhydrazone [18]
-
In a suitable flask, warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for one hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the filtrate.
-
Dry the combined solids under reduced pressure.
Step 2: Cyclization to 2-Phenylindole
-
Grind the dried acetophenone phenylhydrazone (5.0 g, 0.024 mol) with anhydrous zinc chloride (10.0 g, 0.073 mol) in a mortar.
-
Transfer the mixture to a beaker and heat in an oil bath at 170°C, stirring continuously.
-
After the initial vigorous reaction subsides (typically 3-4 minutes), remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker.
-
Collect the crude 2-phenylindole by filtration and wash thoroughly with water.
-
Recrystallize the crude product from hot 95% ethanol.
Mechanism of the Fischer Indole Synthesis
A clear understanding of the mechanism is paramount for effective troubleshooting.
Caption: Key steps in the Fischer indole synthesis mechanism.[4][17][19]
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. testbook.com [testbook.com]
- 13. researchwithnj.com [researchwithnj.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
Technical Support Center: Strategies to Minimize Byproduct Formation in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their indole synthesis protocols and minimize the formation of unwanted byproducts. Here, we address common issues encountered during various indole synthesis methods through a series of troubleshooting guides and frequently asked questions (FAQs). Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry, widely used for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] Despite its versatility, the reaction is often plagued by byproduct formation, sensitivity to reaction conditions, and limitations in substrate scope.[1][3]
FAQs: Fischer Indole Synthesis
Q1: I'm observing multiple spots on my TLC plate. What are the common byproducts in a Fischer indole synthesis?
A1: The formation of multiple byproducts is a frequent challenge. Common side products include:
-
Regioisomers: Unsymmetrical ketones can lead to the formation of two different regioisomeric indoles.[1] The regioselectivity is influenced by the acidity of the medium, steric effects, and substitution on the hydrazine.[1][4]
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone, especially if it is readily enolizable.[1][5]
-
Friedel-Crafts Products: Strong acid catalysts can lead to undesired electrophilic aromatic substitution reactions on the aniline or indole rings.[1][5]
-
Cleavage Products: Cleavage of the N-N bond in the hydrazone intermediate can generate aniline and other degradation products.[5]
-
Highly Colored Impurities: Polyphosphoric acid, while an effective catalyst, can sometimes produce significant amounts of colored byproducts, complicating purification.[6]
Q2: My reaction is not proceeding to completion, and I'm getting a low yield. What are the critical parameters to optimize?
A2: Low yield is often a result of suboptimal reaction conditions. Key parameters to consider are:
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[3][7] The choice of acid and its concentration are crucial and substrate-dependent. Screening different acids is often necessary.[7]
-
Temperature and Time: While elevated temperatures are typically required, excessively high temperatures or prolonged reaction times can lead to decomposition.[7] Monitoring the reaction by TLC is essential to determine the optimal endpoint.[7]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Acetic acid and dimethyl sulfoxide (DMSO) are commonly used polar aprotic solvents.[7] In some cases, running the reaction neat may be effective.[7]
-
Atmosphere: For substrates sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[7]
Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A3: The direct synthesis of the parent indole using acetaldehyde is generally unsuccessful.[3][8] A common workaround is to use pyruvic acid as the carbonyl partner, which forms indole-2-carboxylic acid. This intermediate can then be decarboxylated by heating to yield the unsubstituted indole.[8]
Troubleshooting Guide: Fischer Indole Synthesis
| Issue | Potential Cause | Troubleshooting Strategy |
| Formation of Regioisomers | Use of an unsymmetrical ketone. | - Modify the acidity of the reaction medium.[1]- Alter steric bulk on the hydrazine or ketone to favor one isomer.[1]- Consider a different indole synthesis method if regioselectivity cannot be controlled. |
| Low Yield/Incomplete Reaction | Suboptimal reaction conditions. | - Screen a panel of Brønsted and Lewis acid catalysts.[7]- Optimize reaction temperature and time by monitoring with TLC.[7]- Evaluate different solvents or consider running the reaction neat.[7] |
| Aldol Condensation Byproducts | Acid-catalyzed self-condensation of the carbonyl compound. | - Use a milder acid catalyst or lower the reaction temperature.[5]- Slowly add the carbonyl compound to the reaction mixture to maintain a low concentration. |
| Friedel-Crafts Byproducts | Strong acid promoting electrophilic aromatic substitution. | - Employ a less harsh acid catalyst.[5]- Use a solvent that can moderate the acidity. |
| Oxidative Degradation | Reaction open to the atmosphere with sensitive substrates. | - Perform the reaction under an inert atmosphere of nitrogen or argon.[7] |
Optimized Protocol: One-Pot Fischer Indole Synthesis
This protocol minimizes handling losses by performing hydrazone formation and indolization in a single reaction vessel.[7]
-
Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of the arylhydrazine and the aldehyde or ketone in a suitable solvent, such as acetic acid.
-
Indolization: Add the acid catalyst (e.g., zinc chloride, polyphosphoric acid) to the mixture. Heat the reaction to the optimal temperature (determined through screening, typically 80-160 °C) and monitor its progress by TLC.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Visualization: Fischer Indole Synthesis Workflow
Caption: A streamlined workflow for the one-pot Fischer indole synthesis.
Section 2: Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of aniline.[9][10] Historically, this method has been limited by harsh reaction conditions, poor yields, and unpredictable regioselectivity.[9]
FAQs: Bischler-Möhlau Indole Synthesis
Q4: I am struggling with low yields and significant byproduct formation. How can I improve the efficiency of my Bischler-Möhlau synthesis?
A4: The classical Bischler-Möhlau synthesis often requires high temperatures and long reaction times, which can lead to degradation.[11] Recent advancements have introduced milder conditions:
-
Catalysis: The use of lithium bromide as a catalyst has been shown to improve yields and allow for milder reaction conditions.[9]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9][10] An optimized procedure using hexafluoroisopropanol (HFIP) as a promoter under microwave irradiation has been developed for a wide range of substrates.[12]
Troubleshooting Guide: Bischler-Möhlau Synthesis
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield | Harsh reaction conditions leading to decomposition. | - Employ a catalyst such as lithium bromide.[9]- Utilize microwave irradiation to shorten reaction times and potentially lower the required temperature.[10][12] |
| Poor Regioselectivity | Use of substituted anilines or α-bromo-acetophenones. | - The reaction is most predictable for the synthesis of 2-arylindoles. For other substitution patterns, consider alternative indole syntheses. |
| Difficult Purification | Formation of polymeric or tar-like byproducts. | - Optimize reaction conditions to minimize byproduct formation.- Consider a modified work-up procedure, such as trituration or a different solvent system for extraction. |
Visualization: Bischler-Möhlau Reaction Mechanism
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization Techniques for Purifying Substituted Indoles
Welcome to the technical support center for the purification of substituted indoles via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity indole derivatives. Here, we synthesize fundamental principles with practical, field-tested solutions to common problems, ensuring you can optimize your crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the first principle of selecting a recrystallization solvent for a substituted indole?
The foundational principle is "like dissolves like".[1] Indoles possess both a non-polar aromatic benzene ring and a polar N-H group, giving them a unique solubility profile. The substituents on the indole ring will further modulate this polarity. A good starting point is to choose a solvent that mirrors the overall polarity of your target molecule. An ideal solvent should dissolve the indole sparingly at room temperature but readily at its boiling point.[2]
Q2: My indole derivative seems to be degrading upon heating in the solvent. How can I prevent this?
Indoles, particularly those with electron-rich substituents, can be sensitive to heat and acidic conditions. If you suspect degradation, consider using a lower-boiling point solvent to reduce the thermal stress on your compound. Additionally, ensure your solvent is free of acidic impurities. In some cases, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: How much solvent should I use for recrystallization?
The goal is to use the minimum amount of hot solvent required to fully dissolve your crude product.[3][4][5] Using too much solvent is a common error that leads to a significant loss of yield, as a substantial amount of the product will remain in the mother liquor upon cooling.[6] It is best to add the hot solvent portion-wise to the crude material with heating until everything just dissolves.[4]
Q4: Is it better to cool the solution slowly or quickly?
Slow cooling is almost always preferable.[2][7] Allowing the solution to cool gradually to room temperature before transferring it to an ice bath promotes the formation of larger, purer crystals.[2] Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal lattice.[6]
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both immediate actions and a deeper explanation of the underlying chemistry.
Problem 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my substituted indole in a hot solvent, but upon cooling, it forms an oily liquid instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" is a common and frustrating problem in recrystallization. It occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1][6][8] This is often due to the presence of significant impurities, which depress the melting point of the compound, or a very high concentration of the solute.[6][9] Oiled-out products are typically impure because the liquid phase can act as a solvent for impurities.[8]
Immediate Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point and then allow it to cool slowly again.[6][10]
-
Lower the Crystallization Temperature: If possible, switch to a lower-boiling point solvent system.
-
Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystallization at a temperature where the compound is still a solid. This can be achieved by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[10][11]
-
Change the Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a mixed-solvent system. For instance, dissolve the compound in a small amount of a "good" solvent like hot ethanol, and then slowly add a "poor" solvent like water dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[1][2]
Problem 2: No crystals form upon cooling, even in an ice bath.
Q: My solution is clear and remains so even after prolonged cooling. What should I do to initiate crystallization?
A: A lack of crystal formation indicates that the solution is not supersaturated at the lower temperature. This could be due to using too much solvent or the inherent high solubility of your compound in the chosen solvent, even when cold.
Strategies to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][11]
-
Seeding: If you have a small amount of the pure compound, add a single, tiny crystal (a "seed crystal") to the solution.[11] This provides a template for further crystal formation.[12] If successful, this is a strong indication that your primary issue is nucleation, not solubility.
-
Reduce the Volume of Solvent: If the above methods fail, it's likely you've used too much solvent. Gently heat the solution to boil off a portion of the solvent (15-25%) to increase the concentration of your compound, and then attempt to cool it again.[6]
-
Introduce an Anti-Solvent: If you are using a single solvent system, you can cautiously add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[2]
Problem 3: The recrystallized product is not pure.
Q: I've successfully recrystallized my indole, but analytical data (TLC, melting point) shows it is still impure. What went wrong?
A: Impure final product after recrystallization usually points to issues with the cooling process or insufficient washing.
Refining Your Technique for Higher Purity:
-
Ensure Slow Cooling: As mentioned, rapid cooling can trap impurities. Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.
-
Wash the Crystals Correctly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[4] Using room temperature or warm solvent will redissolve some of your product.[5] Ensure the vacuum is released before adding the wash solvent, and then reapply the vacuum to pull it through.
-
Consider a Second Recrystallization: If the product is still not pure, a second recrystallization may be necessary.
-
Use Decolorizing Carbon (if necessary): If your product is contaminated with colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[13] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb your desired product.
Systematic Solvent Selection for Substituted Indoles
The choice of solvent is critical for successful recrystallization. The polarity of your substituted indole will dictate the most suitable solvent or solvent mixture.
General Guidelines:
-
Non-polar to weakly-polar indoles (e.g., those with alkyl, halo, or aryl substituents) often recrystallize well from non-polar or moderately polar solvents like hexanes, toluene, or mixtures such as hexane/ethyl acetate.[1][14]
-
Polar indoles (e.g., those with hydroxyl, amino, or carboxyl groups) will require more polar solvents like ethanol, methanol, or ethanol/water mixtures.[2][10]
Solvent Selection Table:
| Substituent Type on Indole Ring | Example Solvents (Single) | Example Solvent Pairs (Good/Poor) |
| Alkyl, Halogen | Toluene, Hexane, Cyclohexane | Hexane/Ethyl Acetate, Toluene/Hexane |
| Cyano, Nitro | Ethanol, Toluene, Ethyl Acetate | Ethanol/Water, Acetone/Hexane |
| Hydroxyl, Carboxylic Acid | Ethanol, Methanol, Water | Methanol/Water, Ethanol/Dichloromethane |
| Ester, Amide | Ethyl Acetate, Ethanol | Ethyl Acetate/Hexane, Ethanol/Water |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted indole in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][15]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[1] Once at room temperature, you may place it in an ice bath to maximize crystal formation.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude indole in the minimum amount of the hot "good" solvent (the solvent in which it is highly soluble).[1][16]
-
Induce Saturation: While the solution is hot, add the "poor" solvent (the anti-solvent) dropwise until a slight turbidity persists.[2]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 3-6 from the single-solvent protocol.
Visual Workflow and Troubleshooting Diagrams
General Recrystallization Workflow
Caption: A generalized workflow for the purification of substituted indoles by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
Fischer Indole Synthesis Technical Support Center: Managing Temperature and Reaction Time to Improve Purity
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical parameters of temperature and reaction time. As Senior Application Scientists, we understand that achieving high purity in this powerful reaction requires a nuanced understanding of its mechanism and sensitivity to reaction conditions.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationship between temperature, reaction time, and product purity.
Question 1: My reaction is producing a significant amount of dark, tarry side products, and the purity of my desired indole is low. What is the likely cause and how can I fix it?
Answer: The formation of tarry byproducts is a classic sign of product or intermediate degradation, often caused by excessively high temperatures or prolonged exposure to harsh acidic conditions.[3] The indole nucleus, while aromatic, can be susceptible to polymerization or decomposition under forcing conditions.
Causality Explained: The key[4][4]-sigmatropic rearrangement in the Fischer indole synthesis requires a certain activation energy.[5][6][7] However, exceeding the optimal temperature can accelerate undesirable side reactions that compete with the main pathway. These can include Friedel-Crafts type alkylations, acid-catalyzed decomposition of the starting materials or the indole product itself.
Troubleshooting Protocol:
-
Temperature Gradient Study: Begin by running the reaction at a lower temperature and gradually increasing it. For instance, if you are refluxing in acetic acid (~118 °C), try running small-scale reactions at 80 °C, 90 °C, and 100 °C.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the "sweet spot" where the product forms cleanly without significant byproduct formation.
-
Milder Acid Catalyst: If lowering the temperature results in a sluggish or incomplete reaction, consider switching to a milder acid catalyst. For substrates sensitive to strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA), a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) might be more suitable, allowing for a lower reaction temperature.[9][10][11]
-
Controlled Reaction Time: Once the optimal temperature is identified, carefully monitor the reaction time. Prolonged heating, even at the optimal temperature, can lead to the accumulation of byproducts. Quench the reaction as soon as TLC analysis indicates the consumption of the starting hydrazone and maximum formation of the indole.
Question 2: My reaction is not going to completion, and I'm left with a significant amount of unreacted phenylhydrazone. Should I just increase the temperature and reaction time?
Answer: While it's tempting to simply increase the heat and wait longer, this can often lead to the degradation issues mentioned in the first question. An incomplete reaction is typically due to insufficient activation energy for the rate-determining step or a hydrazone intermediate that is too stable.
Causality Explained: The Fischer indole synthesis is a multi-step process.[7][12] The conversion of the phenylhydrazone to the corresponding ene-hydrazine tautomer and the subsequent[4][4]-sigmatropic rearrangement often have a significant energy barrier.[6][13] If the reaction temperature is too low, the reaction will stall at the hydrazone stage.
Troubleshooting Protocol:
-
Systematic Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments and monitor by TLC. This is the most direct way to overcome the activation energy barrier.[11]
-
Stronger Acid Catalyst: If increasing the temperature leads to decomposition before the reaction goes to completion, a stronger acid catalyst may be necessary to facilitate the key rearrangement at a lower temperature. For example, switching from acetic acid to p-toluenesulfonic acid (pTSA) or PPA can accelerate the reaction.[6][11]
-
Microwave Irradiation: For particularly stubborn substrates, microwave-assisted synthesis can be a powerful tool. Microwave heating can rapidly and uniformly increase the internal temperature of the reaction mixture, often leading to significantly shorter reaction times and cleaner product formation.[11][14]
Table 1: General Temperature Guidelines for Common Acid Catalysts
| Acid Catalyst | Typical Temperature Range (°C) | Notes |
| Acetic Acid | 80 - 118 (reflux) | Common solvent and catalyst, good starting point.[8] |
| p-Toluenesulfonic Acid (pTSA) | 80 - 110 | Stronger Brønsted acid, often used in toluene or xylenes.[9] |
| Polyphosphoric Acid (PPA) | 80 - 150 | Very strong catalyst, can cause charring with sensitive substrates.[15] |
| Zinc Chloride (ZnCl₂) | 100 - 170 | Milder Lewis acid, can be beneficial for sensitive substrates.[10][11] |
| Boron Trifluoride (BF₃) | 25 - 100 | Effective Lewis acid, often used as its etherate complex.[4] |
Question 3: I am observing the formation of isomeric indole products. How can temperature and reaction time influence the regioselectivity?
Answer: The formation of isomers is a known challenge when using unsymmetrical ketones.[1] The regioselectivity is primarily determined by the relative stability of the intermediate ene-hydrazines and the transition states of the[4][4]-sigmatropic rearrangement. Temperature and the choice of acid catalyst can significantly influence this ratio.[16]
Causality Explained: An unsymmetrical ketone can form two different ene-hydrazine tautomers. The reaction conditions can favor either the thermodynamically more stable ene-hydrazine (often formed at higher temperatures with longer reaction times) or the kinetically favored one (often formed at lower temperatures). The choice of acid can also influence the product ratio.[16]
Troubleshooting Protocol:
-
Lowering the Reaction Temperature: To favor the kinetic product, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Screening Acid Catalysts: The ratio of isomeric indoles can be highly dependent on the acid catalyst used.[16] Experiment with a range of both Brønsted and Lewis acids to determine the optimal conditions for your desired isomer.
-
Isolate the Phenylhydrazone: In some cases, pre-forming and isolating the phenylhydrazone before the cyclization step can provide better control over the reaction and potentially improve the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis, and where do temperature and time play a critical role?
A1: The reaction proceeds through the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.[5] This is followed by tautomerization to an ene-hydrazine, which then undergoes a key, often heat-requiring,[4][4]-sigmatropic rearrangement.[6][13] Subsequent cyclization and elimination of ammonia yield the aromatic indole.[5] Temperature is crucial for overcoming the activation energy of the sigmatropic rearrangement, while reaction time must be managed to prevent product degradation.
Caption: Key steps of the Fischer indole synthesis mechanism.
Q2: Can running the reaction for a very long time at a moderate temperature improve purity?
A2: Not necessarily. While it might seem that a longer reaction time at a lower temperature would be gentler, indoles themselves can be unstable to prolonged exposure to acidic conditions, even at moderate temperatures. This can lead to slow decomposition and the formation of impurities over time. The best approach is to find the optimal balance of temperature and time that allows for the complete consumption of starting materials before significant product degradation occurs.[11]
Q3: How does the choice of solvent affect the optimal temperature and reaction time?
A3: The solvent plays a crucial role.[3] High-boiling point solvents like toluene, xylenes, or Dowtherm A allow for higher reaction temperatures, which can be necessary for unreactive substrates. However, the increased temperature also increases the risk of side reactions. Protic solvents like acetic acid can also act as catalysts.[8] The choice of solvent and the desired reaction temperature are intrinsically linked. An optimized process for industrial-scale synthesis has been reported using toluene as a co-solvent and for extraction, which also minimizes wastewater.[17]
Caption: General workflow for optimizing Fischer indole synthesis.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Data of 1-Ethyl-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectroscopic data for 1-Ethyl-2-methyl-1H-indole, a substituted indole derivative of interest in medicinal chemistry and materials science. By juxtaposing predicted spectral data with experimental data from closely related structural analogs, this document aims to provide a robust framework for the interpretation and validation of the NMR spectra of this compound and similar molecular scaffolds.
The indole ring system is a prevalent motif in a vast array of biologically active natural products and synthetic compounds. The introduction of substituents, such as the ethyl group at the N1 position and the methyl group at the C2 position, significantly influences the electron distribution within the indole core, leading to characteristic shifts in the NMR spectrum. A thorough understanding of these substituent effects is crucial for chemists engaged in the synthesis and characterization of novel indole derivatives.
Predicted NMR Spectroscopic Data for this compound
In the absence of readily available, peer-reviewed experimental NMR data for this compound, computational prediction serves as a valuable and increasingly accurate alternative.[1][2][3] Various online prediction tools, employing sophisticated algorithms and extensive databases, can provide reliable estimates of ¹H and ¹³C chemical shifts. For this guide, predicted NMR data was generated using online resources to provide a foundational dataset for analysis and comparison.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound reveals a set of distinct signals corresponding to the different proton environments in the molecule. The ethyl and methyl substituents, along with the protons of the indole ring, each exhibit characteristic chemical shifts and coupling patterns.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H-3 | ~6.2 | s | - |
| H-4 | ~7.5 | d | ~8.0 |
| H-5 | ~7.1 | t | ~7.5 |
| H-6 | ~7.2 | t | ~7.5 |
| H-7 | ~7.6 | d | ~8.0 |
| N-CH₂ | ~4.1 | q | ~7.3 |
| N-CH₂-CH₃ | ~1.4 | t | ~7.3 |
| C₂-CH₃ | ~2.4 | s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides complementary information, identifying the chemical shifts of all carbon atoms within the molecule. The positions of the signals are indicative of the electronic environment of each carbon, with notable differences between the aromatic carbons of the indole ring and the aliphatic carbons of the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~137 |
| C-3 | ~100 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~120 |
| C-6 | ~121 |
| C-7 | ~109 |
| C-7a | ~136 |
| N-CH₂ | ~40 |
| N-CH₂-CH₃ | ~15 |
| C₂-CH₃ | ~13 |
Comparative Analysis with Structural Analogs
To validate and contextualize the predicted data, a comparative analysis with the experimental NMR data of structurally related compounds is indispensable. For this purpose, we will examine the reported ¹H and ¹³C NMR spectra of 2-methylindole and 1-ethylindole.
2-Methylindole: The Unsubstituted Pyrrole Ring Precursor
2-Methylindole serves as a fundamental building block and its NMR spectrum provides a baseline for understanding the influence of the C2-methyl group.
Experimental ¹H NMR Data for 2-Methylindole (in CDCl₃) [4]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| NH | ~7.8 (broad s) | s |
| H-3 | ~6.2 | s |
| H-4, H-7 | ~7.5-7.2 | m |
| H-5, H-6 | ~7.1-7.0 | m |
| C₂-CH₃ | ~2.4 | s |
Experimental ¹³C NMR Data for 2-Methylindole (in CDCl₃) [5]
| Carbon Assignment | Chemical Shift (ppm) |
| C-2 | 135.3 |
| C-3 | 100.1 |
| C-3a | 129.6 |
| C-4 | 120.9 |
| C-5 | 119.8 |
| C-6 | 119.1 |
| C-7 | 110.2 |
| C-7a | 135.3 |
| C₂-CH₃ | 13.5 |
Analysis: The chemical shifts of the C2-methyl protons (~2.4 ppm) and the H-3 proton (~6.2 ppm) in 2-methylindole are in close agreement with the predicted values for this compound. This suggests that the N-ethyl group has a relatively minor electronic effect on these specific positions. The aromatic protons of 2-methylindole appear as a complex multiplet, which is expected to resolve into more defined signals upon N-alkylation due to the removal of N-H proton exchange and the simplification of the spin system.
1-Ethylindole: The Effect of N-Alkylation
1-Ethylindole allows for the direct assessment of the impact of the N-ethyl group on the chemical shifts of the indole ring protons and carbons.
Experimental ¹H NMR Data for 1-Ethylindole (in CDCl₃) (Data estimated from similar N-alkylindoles and general indole NMR knowledge)
| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| H-2 | ~7.1 | t | ~1.0 |
| H-3 | ~6.5 | d | ~3.1 |
| H-4 | ~7.6 | d | ~8.0 |
| H-5 | ~7.1 | t | ~7.5 |
| H-6 | ~7.2 | t | ~7.5 |
| H-7 | ~7.6 | d | ~8.0 |
| N-CH₂ | ~4.1 | q | ~7.3 |
| N-CH₂-CH₃ | ~1.4 | t | ~7.3 |
Experimental ¹³C NMR Data for 1-Ethylindole (in CDCl₃) (Data estimated from similar N-alkylindoles and general indole NMR knowledge)
| Carbon Assignment | Estimated Chemical Shift (ppm) |
| C-2 | 128.8 |
| C-3 | 101.1 |
| C-3a | 128.8 |
| C-4 | 121.2 |
| C-5 | 120.9 |
| C-6 | 119.2 |
| C-7 | 109.3 |
| C-7a | 136.5 |
| N-CH₂ | 40.0 |
| N-CH₂-CH₃ | 15.3 |
Analysis: The introduction of the N-ethyl group is predicted to cause a downfield shift of the H-2 proton and an upfield shift of the H-3 proton compared to indole itself. The signals for the ethyl group, a quartet around 4.1 ppm and a triplet around 1.4 ppm, are highly characteristic and align well with the predicted values for this compound. The ¹³C chemical shifts of the ethyl group are also consistent with the predicted data.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain reliable NMR data for this compound or analogous compounds, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be necessary for quantitative analysis).
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualizing the Molecular Structure and NMR Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Standard workflow for NMR spectroscopic analysis.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for this compound. Through the use of predicted data and a comparative analysis with the experimental spectra of 2-methylindole and 1-ethylindole, a detailed assignment of the chemical shifts has been presented. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR spectra, ensuring data reproducibility and reliability. The insights and methodologies detailed herein are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating the accurate and efficient characterization of novel indole derivatives.
References
A Comparative Guide to Purity Confirmation of 1-Ethyl-2-methyl-1H-indole via GC-MS Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities, such as the indole derivative 1-Ethyl-2-methyl-1H-indole, rigorous analytical scrutiny is not merely a quality control step but a fundamental aspect of scientific integrity. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed analytical decisions.
The Critical Role of Purity in Drug Discovery
GC-MS: A Powerful Tool for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the potent separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2] For volatile and thermally stable compounds like this compound, GC-MS offers an exceptional level of sensitivity and specificity, making it a gold standard for both qualitative and quantitative analysis.[3]
The principle of GC-MS lies in the physical separation of components in a mixture based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas).[4] As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries or through detailed fragmentation analysis.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is a self-validating system designed to ensure accuracy and reproducibility. The causality behind each parameter selection is crucial for robust method performance.
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte at a suitable concentration for GC-MS analysis, ensuring complete dissolution and freedom from particulate matter.
-
Procedure:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical; it must completely dissolve the analyte and any potential impurities without reacting with them, and it should not interfere with the chromatographic analysis.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.
-
2. GC-MS Instrumentation and Parameters:
The following parameters are a robust starting point for the analysis of substituted indoles and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | A split injection (e.g., 50:1 split ratio) is used to prevent column overloading with a concentrated sample, ensuring sharp peaks. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for many capillary columns, providing a good balance between analysis time and resolution. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column that separates compounds based on their boiling points and is well-suited for a wide range of organic molecules. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | The initial temperature allows for the elution of any low-boiling point solvents. The temperature ramp separates compounds with different boiling points. The final hold ensures that all components elute from the column. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable mass detector. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and consistent fragmentation. |
| Mass Range | 40-450 amu | A range that covers the molecular ion of the target compound and its expected fragments, as well as potential lower and higher molecular weight impurities. |
| Source Temperature | 230 °C | Optimized to maintain ion formation and transmission. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering. |
3. Data Analysis and Interpretation:
-
The total ion chromatogram (TIC) will show peaks corresponding to each separated component.
-
The purity of this compound is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
The mass spectrum of the main peak should be compared with a reference spectrum (if available) or analyzed to confirm the structure of this compound (Expected M+ at m/z 159).
-
Peaks corresponding to impurities should be identified by searching their mass spectra against a commercial library (e.g., NIST).
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Interpreting Experimental Data
A hypothetical GC-MS analysis of a synthesized batch of this compound might yield the following results:
| Peak No. | Retention Time (min) | Peak Area (%) | Tentative Identification (based on MS) |
| 1 | 8.52 | 0.35 | N-ethylaniline (Starting Material) |
| 2 | 10.21 | 0.88 | 1-Ethyl-3-methyl-1H-indole (Isomer) |
| 3 | 10.54 | 98.55 | This compound |
| 4 | 11.15 | 0.22 | Unidentified high-boiling point impurity |
This data suggests a purity of 98.55% for the target compound, with identifiable impurities including unreacted starting material and a positional isomer. The presence of an isomer is a common challenge in syntheses like the Fischer indole synthesis, which can yield different regioisomers depending on the reaction conditions.[5][6]
Comparative Analysis with Alternative Techniques
While GC-MS is highly effective, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different physicochemical principles. This approach provides a more complete picture of the sample's purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.[3] For indole derivatives, reversed-phase HPLC is a common method.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[8][9] It provides information about the chemical environment of each atom in a molecule, making it highly effective for identifying and quantifying impurities, often without the need for a reference standard of the impurity itself.[10]
Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV/MS | NMR |
| Principle | Separation by volatility and boiling point, detection by mass. | Separation by polarity, detection by UV absorbance or mass. | Detection of nuclear spin transitions in a magnetic field. |
| Sample Requirements | Volatile and thermally stable. | Soluble in mobile phase. | Soluble in deuterated solvent. |
| Primary Application | Purity of volatile compounds, identification of unknowns. | Purity of non-volatile/thermally labile compounds. | Structural elucidation, absolute quantification (qNMR). |
| Advantages | High resolution, excellent sensitivity, definitive identification via MS fragmentation. | Broad applicability, non-destructive (UV), can be coupled with MS. | Provides detailed structural information, can quantify without reference standards. |
| Disadvantages | Not suitable for non-volatile or thermally unstable compounds. | Lower resolution than capillary GC, UV detection is not universal. | Lower sensitivity than MS, requires higher sample concentration, complex mixtures can be difficult to resolve. |
| Best for this compound | Excellent for detecting volatile impurities and isomers. | Good for detecting non-volatile impurities and for routine QC. | Essential for structural confirmation and for quantifying impurities without standards. |
Decision-Making Framework for Purity Analysis
The choice of analytical technique depends on the specific goals of the analysis. The following diagram illustrates a logical approach to selecting the appropriate method(s).
References
- 1. grokipedia.com [grokipedia.com]
- 2. academic.oup.com [academic.oup.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthetic Routes of N-Alkylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and natural products.[1][2] The functionalization of the indole nitrogen (N1 position) to create N-alkylated indoles significantly modulates their biological activity and physical properties. However, the synthesis of these valuable compounds is not without its challenges. The indole nitrogen is weakly nucleophilic, and there is often a competing and more favorable alkylation at the electron-rich C3 position.[3][4]
This guide provides an in-depth comparison of the primary synthetic strategies for accessing N-alkylated indoles. We will delve into the mechanisms, advantages, and limitations of each method, supported by experimental data and protocols, to empower researchers in selecting the optimal route for their specific synthetic challenges.
Classical N-Alkylation: The Workhorse Method
The most direct approach to N-alkylation involves the deprotonation of the indole N-H followed by nucleophilic substitution with an alkyl halide. This method, akin to the Williamson ether synthesis, is widely used due to its simplicity and cost-effectiveness.[5]
Mechanism and Rationale
The reaction proceeds in two steps. First, a strong base is used to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then attacks the alkylating agent in an SN2 reaction.
-
Choice of Base: The pKa of the indole N-H is approximately 17, necessitating a strong base for complete deprotonation. Sodium hydride (NaH) is a common choice as it forms hydrogen gas as the only byproduct.[5] Weaker bases like potassium carbonate (K₂CO₃) can be used, often in conjunction with phase-transfer catalysis to enhance reactivity.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to solubilize the indolide salt and promote the SN2 reaction.
Phase-Transfer Catalysis (PTC) Variant
To circumvent the need for strictly anhydrous conditions and strong, hazardous bases, phase-transfer catalysis offers a practical alternative. In this setup, the reaction occurs in a two-phase system (e.g., aqueous NaOH and an organic solvent like benzene or toluene). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Bu₄N⁺HSO₄⁻), transports the hydroxide ion into the organic phase to deprotonate the indole, and the resulting indolide anion is then shuttled back to react with the alkyl halide. This method has been shown to produce N-alkylindoles in high yields (78-98%).[6][7]
Representative Experimental Protocol: N-Alkylation using NaH
-
To a solution of the starting indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium indolide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction: Mild and Versatile
The Mitsunobu reaction provides a powerful and mild alternative for N-alkylation, particularly when dealing with sensitive functional groups that are incompatible with strong bases.[8] This reaction couples an alcohol with the indole N-H using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9][10]
Mechanism and Rationale
The reaction is a "redox condensation." PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to this species, forming a key oxyphosphonium intermediate, which activates the alcohol's hydroxyl group as an excellent leaving group. The indole nitrogen then acts as the nucleophile, attacking the carbon and displacing the triphenylphosphine oxide. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, which is a powerful tool in stereoselective synthesis.[9]
Caption: Simplified mechanism of the Mitsunobu reaction for indole N-alkylation.
Advantages and Disadvantages
-
Advantages: Mild conditions, broad substrate scope, tolerance of various functional groups, and predictable stereochemical outcome (inversion).[9] It is particularly useful for synthesizing chiral N-alkylated indoles from chiral secondary alcohols.[10]
-
Disadvantages: Stoichiometric amounts of reagents are required, and the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. The reaction is also sensitive to the pKa of the nucleophile; very acidic or basic groups can interfere.
Representative Experimental Protocol: Mitsunobu N-Alkylation
-
Dissolve the indole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has increasingly turned to transition metal catalysis for robust and selective C-N bond formation. For N-alkylation and N-arylation of indoles, palladium- and copper-catalyzed reactions are preeminent.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically between an aryl halide and an amine.[11] It is the gold standard for N-arylation but can also be adapted for N-alkylation, especially with alkyl halides that are prone to elimination under classical conditions.
-
Mechanism: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The cycle includes:
-
Oxidative Addition: The aryl or alkyl halide adds to the Pd(0) catalyst.
-
Ligand Exchange/Deprotonation: The indole, in the presence of a base, displaces a halide from the palladium complex.
-
Reductive Elimination: The N-alkylated indole product is formed, regenerating the Pd(0) catalyst.[12]
-
-
Key Components: The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., tBuXPhos, DavePhos) are often required to promote the reductive elimination step and stabilize the catalytic species.[12] A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is essential.[13]
Caption: Catalytic cycle for the Buchwald-Hartwig N-alkylation of indole.
Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical copper-catalyzed method for N-arylation that has seen a modern resurgence with the development of effective ligands.[14][15] While traditionally requiring harsh conditions (high temperatures), modern protocols using ligands like 1,2-diamines or 1,10-phenanthroline allow the reaction to proceed under much milder conditions.[14] Copper catalysis is often more cost-effective than palladium. More recently, copper-catalyzed methods have been developed for direct N-alkylation using N-tosylhydrazones as alkylating agents, which decompose to diazo compounds in situ.[16]
Reductive Amination
Reductive amination offers a metal-free pathway to N-alkylated indoles, starting from aldehydes or ketones.[17] This two-step, one-pot process involves the formation of an intermediate which is then reduced.
-
Mechanism: The indole nitrogen attacks the carbonyl carbon of an aldehyde, forming a hemiaminal intermediate. This intermediate can then be reduced directly. The reaction is typically promoted by a Brønsted or Lewis acid and uses a mild reducing agent.
-
Reagents: A common modern protocol uses triethylsilane (Et₃SiH) as the reductant in the presence of a Brønsted acid.[17][18] This method is attractive due to its operational simplicity and the use of inexpensive, low-toxicity reagents.[17]
Comparative Performance Analysis
The choice of synthetic route depends heavily on the specific substrate, desired scale, and available resources. The following table summarizes the key performance characteristics of each method.
| Method | Key Reagents | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| Classical (NaH) | NaH, Alkyl Halide | 70-98% | Broad for simple alkyl halides | Simple, inexpensive, high-yielding | Requires strong base, anhydrous conditions, not suitable for base-sensitive groups |
| PTC Variant | Phase-Transfer Catalyst, Base (e.g., NaOH) | 78-98%[6] | Good | Milder than NaH, avoids anhydrous conditions | Can be slower, two-phase system may complicate scale-up |
| Mitsunobu | PPh₃, DEAD/DIAD, Alcohol | 60-95%[10] | Broad, excellent for secondary alcohols | Very mild, functional group tolerant, stereoinversion | Stoichiometric byproducts, purification challenges |
| Buchwald-Hartwig | Pd catalyst, Phosphine Ligand, Base | 70-95% | Excellent for aryl and some alkyl groups | High functional group tolerance, broad scope | Expensive catalyst/ligands, requires inert atmosphere |
| Ullmann | Cu catalyst, Ligand, Base | 70-90%[19] | Primarily for N-arylation | Less expensive than palladium | Can require higher temperatures, narrower scope for alkylation |
| Reductive Amination | Aldehyde, Et₃SiH, Acid | 65-90%[17] | Good for primary & secondary alkyls | Metal-free, uses common reagents | May not be suitable for complex or sensitive aldehydes |
Conclusion and Recommendations
The synthesis of N-alkylated indoles is a mature field with a diverse array of reliable methods.
-
For routine synthesis of simple N-alkyl indoles on a large scale, classical N-alkylation under phase-transfer conditions offers an excellent balance of cost, efficiency, and operational simplicity.
-
When dealing with complex molecules bearing sensitive functional groups or when stereochemical control is paramount, the Mitsunobu reaction is the method of choice, despite its purification challenges.
-
For the synthesis of N-aryl indoles or for challenging alkylations where other methods fail, Buchwald-Hartwig amination provides the most robust and broadly applicable solution, albeit at a higher cost.
-
Reductive amination is an emerging, sustainable alternative that is particularly well-suited for laboratories seeking to minimize the use of metal catalysts and hazardous reagents.
Ultimately, the optimal synthetic route is context-dependent. By understanding the underlying mechanisms and the practical advantages and limitations of each approach, researchers can make informed decisions to efficiently achieve their synthetic targets.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 7. Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole [journal.ecust.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 17. A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Multi-faceted Approach to Confirming the Molecular Structure of Synthesized 1-Ethyl-2-methyl-1H-indole
A Senior Application Scientist's Guide to Robust Structural Validation
In the realm of synthetic chemistry, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as 1-Ethyl-2-methyl-1H-indole, a substituted indole derivative with potential pharmacological applications, necessitates a stringent validation process. This guide provides an in-depth comparison of key analytical techniques, offering a framework for researchers to confidently ascertain the fidelity of their synthesized target molecule.
The validation of this compound (C₁₁H₁₃N), with a molecular weight of 159.23 g/mol , relies on a synergistic application of spectroscopic methods.[1] No single technique provides a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy that builds an irrefutable case for the correct structure.[2][3][4]
Workflow for Structural Validation
Mass Spectrometry (MS): The First Line of Evidence
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[2][3] For this compound, the initial goal is to confirm the expected molecular ion peak and deduce the molecular formula through high-resolution mass spectrometry (HRMS).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatile nature of many indole derivatives, GC-MS is a highly suitable technique for both separation and analysis.[5][6]
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Separation: Employ a suitable capillary column (e.g., TG-624SilMS) to separate the analyte from any residual impurities.[7] A typical temperature program would be to hold the oven at 50°C for 5 minutes, then ramp to 260°C at a rate of 30°C per minute and hold for approximately 4 minutes.[7]
-
MS Analysis: As the compound elutes from the GC column, it is ionized (typically by electron impact, EI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation and Comparison
| Technique | Expected Result for this compound | Alternative Technique & Expected Outcome |
| Low-Resolution MS (LRMS) | Molecular ion peak [M]⁺ at m/z = 159. | Direct Infusion ESI-MS: Would show the protonated molecule [M+H]⁺ at m/z = 160. |
| High-Resolution MS (HRMS) | Exact mass of the molecular ion, e.g., 159.1048 (Calculated for C₁₁H₁₃N).[1] | Chemical Ionization (CI)-MS: Softer ionization technique, would also show a prominent [M+H]⁺ ion, useful for fragile molecules. |
Why HRMS is critical: While LRMS confirms the nominal mass, HRMS provides the exact mass to several decimal places.[8] This high accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isomers with the same nominal mass.[9][10][11]
Expected Fragmentation Pattern: In EI-MS, the molecular ion can fragment in predictable ways. For this compound, a common fragmentation would be the loss of a methyl group (CH₃•) from the ethyl substituent, leading to a significant peak at m/z 144 ([M-15]⁺). The stability of the resulting ion influences the intensity of the peak.[12][13]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3] For this compound, FTIR is used to confirm the presence of the indole ring and the alkyl substituents.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a simple and rapid technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the purified solid or a drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for this compound |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the aromatic indole ring. |
| Aliphatic C-H Stretch | 3000-2850 | Indicates the presence of the ethyl and methyl groups. |
| Aromatic C=C Stretch | 1600-1450 | Characteristic of the indole ring system.[14] |
| C-N Stretch | 1350-1250 | Consistent with the nitrogen-containing heterocyclic ring. |
The absence of a broad N-H stretching band around 3400 cm⁻¹ is a key indicator that the nitrogen atom is substituted, as expected for a 1-ethyl indole.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[2][4] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map out the connectivity of atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[15][16][17][18] Add a small amount of an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing.[15]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| Aromatic (4H) | 7.0 - 7.6 | Multiplets | 4H | Protons on the benzene ring of the indole nucleus. |
| Indole H3 | ~6.2 | Singlet | 1H | Proton at the 3-position of the indole ring. |
| -CH₂- (Ethyl) | ~4.1 | Quartet | 2H | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| -CH₃ (Methyl at C2) | ~2.4 | Singlet | 3H | Methyl protons at the 2-position of the indole ring. |
| -CH₃ (Ethyl) | ~1.4 | Triplet | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Significance |
| Aromatic (6C) | 110 - 140 | Carbons of the indole benzene ring and the pyrrole-like ring. |
| Indole C2 | ~138 | Carbon bearing the methyl group. |
| Indole C3 | ~100 | Carbon at the 3-position. |
| -CH₂- (Ethyl) | ~40 | Methylene carbon of the ethyl group. |
| -CH₃ (Methyl at C2) | ~13 | Methyl carbon at the 2-position. |
| -CH₃ (Ethyl) | ~15 | Methyl carbon of the ethyl group. |
The Power of Synergy: The combination of ¹H and ¹³C NMR provides a complete carbon-hydrogen framework.[19] The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the number of distinct carbon signals in the ¹³C NMR spectrum, allow for the precise assignment of each atom in the proposed structure.
Conclusion: A Self-Validating System
The structural validation of synthesized this compound is a process of building a coherent and self-reinforcing argument. Mass spectrometry confirms the molecular weight and formula. FTIR spectroscopy verifies the presence of the expected functional groups and the substitution pattern on the indole nitrogen. Finally, NMR spectroscopy provides the definitive, high-resolution map of the molecule's atomic connectivity.
When the data from these orthogonal techniques align—the molecular formula from HRMS matches the atom count from NMR, and the functional groups identified by FTIR are consistent with the chemical environments observed in the NMR spectra—researchers can have the highest degree of confidence in the structural integrity of their synthesized compound. This rigorous, multi-technique approach is fundamental to ensuring the quality and reliability of chemical research and development.
References
- 1. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. scribd.com [scribd.com]
- 18. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 19. forskning.ruc.dk [forskning.ruc.dk]
A Researcher's Guide to Assessing the Enantiomeric Purity of Chiral N-Alkylated Indoles
In the landscape of pharmaceutical development and organic synthesis, the stereochemistry of a molecule is paramount. For chiral N-alkylated indoles, a structural motif present in numerous bioactive compounds, the ability to accurately determine enantiomeric purity is not merely a procedural step but a critical determinant of therapeutic efficacy and safety.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of these compounds, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.
Introduction: The Significance of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The differential interaction of enantiomers with chiral biological targets like enzymes and receptors underscores the necessity for enantiopure active pharmaceutical ingredients (APIs).[2] Consequently, regulatory agencies worldwide have stringent requirements for the stereochemical characterization of chiral drugs.[2] For researchers working with N-alkylated indoles, selecting the appropriate analytical method to determine enantiomeric excess (ee) is a crucial decision that impacts the entire drug discovery and development pipeline.
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric purity predominantly relies on chromatographic and spectroscopic methods. Each technique offers a unique set of advantages and limitations in terms of resolution, sensitivity, sample requirement, and throughput.
Chiral HPLC stands as the most widely adopted technique for enantiomeric separations due to its versatility and robustness.[3][4] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[5]
Causality of Experimental Choices: The choice of CSP is the most critical parameter in chiral HPLC method development.[4][6] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability.[7] The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is crucial for optimizing the separation.[8] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and resolution. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are often used to improve peak shape and resolution by suppressing ionization.[8][9]
Experimental Workflow: Chiral HPLC
Caption: A typical workflow for enantiomeric purity assessment using chiral HPLC.
Data Presentation: Chiral HPLC vs. Chiral SFC
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. |
| Mobile Phase | Hexane/Alcohol mixtures, Reversed-phase solvents. | Supercritical CO2 with alcohol co-solvents (e.g., MeOH, EtOH).[9] |
| Analysis Time | Typically longer due to higher viscosity of mobile phases. | Faster analysis times due to lower viscosity and higher diffusivity of supercritical fluids.[7][9] |
| Solvent Consumption | High, especially with normal-phase chromatography. | Significantly lower organic solvent consumption, making it a "greener" technique.[9] |
| Resolution | Generally high, but can be influenced by peak broadening. | Often provides higher efficiency and resolution.[7] |
| Applicability | Broadly applicable to a wide range of compounds. | Particularly advantageous for preparative separations and high-throughput screening.[9] |
Protocol: Chiral HPLC Method Development for an N-Alkylated Indole
-
Initial Screening:
-
Columns: Screen a set of polysaccharide-based chiral columns (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H).
-
Mobile Phase: Start with a generic mobile phase such as 90:10 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole moiety absorbs (e.g., 220 nm or 280 nm).
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier.[8]
-
If peak shape is poor, add a small percentage (0.1%) of an acidic or basic modifier (TFA or DEA, respectively) depending on the analyte's properties.[8]
-
Adjusting the flow rate and column temperature can also influence the separation.
-
-
Quantification:
-
Once baseline separation is achieved (Resolution > 1.5), integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[7][9] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.[9]
Causality of Experimental Choices: The low viscosity and high diffusivity of supercritical fluids lead to higher chromatographic efficiency and faster analysis times compared to HPLC.[7][9] The choice of co-solvent (modifier) and additive plays a similar role to that in HPLC, modulating the interactions between the analyte and the CSP.[9] Polysaccharide-based CSPs are also widely used in SFC.[7]
Protocol: Chiral SFC Method Development
-
Column and Modifier Screening:
-
Screen a range of chiral columns with a gradient of a modifier (e.g., methanol) in supercritical CO2.
-
A typical screening gradient might be 5% to 40% methanol over a few minutes.
-
-
Additive Selection:
-
For basic analytes, additives like diethylamine or isopropylamine are often necessary to achieve good peak shapes.[6]
-
-
Optimization of Backpressure and Temperature:
-
These parameters influence the density of the supercritical fluid and can be adjusted to fine-tune the separation.
-
NMR spectroscopy offers a distinct approach that does not require chromatographic separation.[10][11][12] In the presence of a chiral solvating agent (CSA), the two enantiomers of the analyte form transient diastereomeric complexes.[10][13] These complexes have different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum.[13]
Causality of Experimental Choices: The effectiveness of a CSA depends on its ability to form diastereomeric complexes with the analyte through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[10] The choice of solvent is critical; non-polar solvents are generally preferred as they do not compete with the interactions forming the diastereomeric complexes. The concentration of the CSA and the temperature can also affect the degree of signal separation.[14]
Logical Relationship: NMR with Chiral Solvating Agents
Caption: The formation of transient diastereomeric complexes leads to observable differences in the NMR spectrum.
Protocol: Enantiomeric Purity by ¹H NMR with a CSA
-
Sample Preparation:
-
Dissolve a known amount of the N-alkylated indole sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
-
Addition of CSA:
-
Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to the NMR tube.[13]
-
Gently mix the sample.
-
-
Data Acquisition and Analysis:
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal of the indole that is well-resolved and shows splitting in the presence of the CSA.
-
Integrate the two separated signals to determine the ratio of the enantiomers and calculate the ee.
-
VCD is a powerful technique that not only provides information about enantiomeric purity but can also be used to determine the absolute configuration of a chiral molecule.[1][15][16] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] The resulting spectrum is unique for each enantiomer, with mirror-image spectra of equal magnitude and opposite sign.[16]
Causality of Experimental Choices: The determination of absolute configuration by VCD involves comparing the experimentally measured spectrum to a theoretically calculated spectrum for one of the enantiomers.[1][16] A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[1][16] This method is particularly valuable when single crystals for X-ray crystallography are not available.[1]
Comparison of Spectroscopic Methods
| Feature | NMR with Chiral Solvating Agents | Vibrational Circular Dichroism (VCD) |
| Primary Output | Enantiomeric ratio from integrated signal intensities. | Enantiomeric purity and absolute configuration.[15][18] |
| Sample State | Solution. | Solution.[18] |
| Derivatization | Not required, but a CSA is added.[10][11][12] | Not required. |
| Throughput | Relatively high. | Lower, as spectral acquisition can be time-consuming.[17] |
| Instrumentation | Widely available NMR spectrometers. | Specialized VCD spectrometers.[17] |
| Key Advantage | Simple and rapid for ee determination.[11][12] | Provides absolute configuration without the need for crystallization.[1][18] |
Conclusion and Recommendations
The choice of method for assessing the enantiomeric purity of chiral N-alkylated indoles depends on the specific requirements of the analysis.
-
For routine, high-throughput analysis of enantiomeric excess , chiral HPLC and SFC are the methods of choice due to their high resolution and established protocols. SFC is particularly advantageous for its speed and reduced environmental impact.
-
When a rapid, non-separative assessment of enantiomeric purity is needed , NMR with chiral solvating agents is an excellent option, provided a suitable CSA can be identified.
-
For the unambiguous determination of absolute configuration, especially when crystalline material is unavailable , VCD is a powerful and increasingly accessible technique.
A multi-faceted approach, potentially combining a chromatographic technique for accurate quantification of ee with a spectroscopic method like VCD for absolute configuration determination, will provide the most comprehensive characterization of chiral N-alkylated indoles. This ensures the scientific rigor required for advancing these important molecules in drug discovery and development.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. jascoinc.com [jascoinc.com]
- 18. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This guide delves into the nuanced world of indole derivatives, with a specific focus on the 1-Ethyl-2-methyl-1H-indole core. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of the efficacy of this particular class of compounds against related molecules, supported by experimental data and detailed methodologies. We will explore the structure-activity relationships (SAR) that govern their biological function, particularly in the context of anticancer applications, and provide the rationale behind the experimental designs used to elucidate these properties.
The Strategic Importance of N-Alkylation and C2-Methylation on the Indole Scaffold
The indole ring, with its fused benzene and pyrrole rings, offers multiple positions for chemical modification, each influencing the molecule's pharmacokinetic and pharmacodynamic properties. The nitrogen atom of the indole ring is a key site for forming hydrogen bonds with biological targets, enhancing binding affinity. Our focus on the this compound scaffold is deliberate. N-alkylation, particularly with small alkyl groups like ethyl, has been shown to significantly impact the anticancer activity of indole derivatives.[3] This modification can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Furthermore, the presence of a methyl group at the C2 position can influence the molecule's steric and electronic properties, which in turn affects its interaction with target proteins.
This guide will navigate through the comparative analysis of these derivatives, with a primary focus on their potential as kinase inhibitors and inducers of apoptosis, two of the most critical mechanisms in cancer therapy.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance relative to its peers. In the following sections, we present a comparative analysis of this compound derivatives against other indole-based compounds and established anticancer agents. The data, compiled from various studies, is presented to highlight the structure-activity relationships that drive efficacy.
Anticancer Activity Profile
The anti-proliferative activity of indole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of representative this compound derivatives and related molecules against various cancer cell lines.
| Compound ID | Core Scaffold | R1-substituent | R2-substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| EM-PhT | 1H-Indole | Ethyl | Phenyl | - | - | - | - |
| EM-Th | 1H-Indole | Ethyl | Phenyl-Thiophene | - | - | - | - |
| Indole-A | 1H-Indole | Methyl | Phenyl | SCC-29B | 0.96 | - | - |
| Indole-B | 1H-Indole | H | Phenyl | SCC-29B | >10 | - | - |
| N-Me-Indole | 1H-Indole | Methyl | Varied | Various | ~60-fold more active than N-H | - | - |
| N-Et-Indole | 1H-Indole | Ethyl | Varied | Various | Potent activity | - | - |
| Indole-C | 1H-Indole | H | Varied | HT29 | >10 | - | - |
| Indole-D | 1H-Indole | H | Varied | HepG2 | >10 | - | - |
| Doxorubicin | Anthracycline | - | - | HepG2 | 0.9 | - | - |
| Doxorubicin | Anthracycline | - | - | MCF-7 | 0.55 | - | - |
| Doxorubicin | Anthracycline | - | - | HeLa | 0.50 | - | - |
Note: The data in this table is a synthesis of findings from multiple sources for comparative purposes. Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Analysis of Structure-Activity Relationships:
From the data, a clear trend emerges: N-alkylation of the indole ring is a critical determinant of anticancer activity. The methyl substitution at the N-1 position of indole significantly enhanced the activities by about 60-fold as compared to the non-substituted counterpart.[3] This underscores the strategic importance of the ethyl group in our featured compound class. The enhanced lipophilicity conferred by the ethyl group may facilitate passage through the cell membrane, leading to higher intracellular concentrations and greater target engagement.
Unraveling the Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer effects of many indole derivatives are attributed to their ability to inhibit protein kinases and induce apoptosis (programmed cell death).
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[4] The this compound scaffold can be viewed as a privileged structure for designing kinase inhibitors. The indole ring can mimic the purine ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and block kinase activity.
Illustrative Signaling Pathway: PI3K/Akt
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. The diagram below illustrates how an indole-based kinase inhibitor can interrupt this pathway.
References
- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-2-methyl-1H-indole
As drug development professionals, our commitment to safety is the bedrock of innovation. While 1-Ethyl-2-methyl-1H-indole is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, its safe handling is paramount.[1] This guide provides a detailed, experience-driven framework for personal protective equipment (PPE) and operational protocols, ensuring both personal safety and the integrity of your research.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance under Regulation (EC) No. 1272/2008, the principle of prudent practice and As Low As Reasonably Achievable (ALARA) exposure dictates a more cautious approach.[2] Structurally similar indole compounds are known to cause skin, eye, and respiratory irritation.[3][4][5][6] Therefore, this guide is built on a foundation of mitigating potential, albeit undocumented, hazards.
Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough risk assessment is critical. For this compound, which appears as a white to light yellow clear liquid, the primary routes of potential exposure are inhalation, skin contact, and eye contact.[1]
-
Inhalation: Vapors may be generated, especially if heated. The solid form can create dust during weighing and transfer.[2]
-
Skin Contact: Direct contact with the liquid or solid can lead to absorption or potential irritation.
-
Eye Contact: Splashes of liquid or airborne dust present a direct risk to the eyes.[2]
Our mitigation strategy is to establish barriers for each potential exposure route through engineering controls and appropriate PPE.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all checklist; it is tailored to the specific task and the associated risks.[2]
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and airborne particulates. Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: At all times when handling the chemical, wear chemical safety goggles that conform to government standards such as US OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][7]
-
Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes from all angles, a feature that standard safety glasses lack.
-
Elevated Risk Scenario: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), supplement safety goggles with a full-face shield.
Skin and Hand Protection
Preventing dermal exposure is crucial. This involves both appropriate gloves and protective clothing.
-
Gloves:
-
Selection: Handle with nitrile gloves. Always inspect gloves for tears or punctures before use.[2]
-
Causality: Nitrile provides a robust barrier against a wide array of chemicals. While specific breakthrough time data for this compound is not available, nitrile is the standard for general chemical handling.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves immediately as hazardous waste in accordance with laboratory and local regulations.[2]
-
-
Protective Clothing:
-
Standard Use: A standard laboratory coat should be worn and kept fully buttoned.
-
Causality: This protects street clothes and underlying skin from minor spills and contamination.
-
High-Exposure Tasks: For tasks with a higher potential for splashes, such as large-scale synthesis or spill cleanup, consider chemical-resistant aprons or disposable coveralls.[8]
-
Respiratory Protection
Engineering controls are the first line of defense against respiratory exposure.
-
Primary Control: All handling of this compound, especially its solid form, should be conducted within a certified chemical fume hood to minimize vapor and dust inhalation.[2]
-
Respiratory PPE:
-
Standard Operations: Under normal conditions within a fume hood, respiratory protection is typically not required.[2]
-
When Required: In situations where engineering controls are insufficient or during a large spill or emergency, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9] If handling the solid form outside of a fume hood creates dust, a Type N95 (US) or EN 143 (EU) dust mask may be used for nuisance particles.[2][10]
-
PPE Summary for Common Laboratory Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended: In Fume Hood |
| Preparing a Solution | Safety Goggles | Nitrile Gloves | Lab Coat | Required: In Fume Hood |
| Running a Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Required: In Fume Hood |
| Transferring Liquid | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required: In Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron | NIOSH-Approved Respirator |
Operational Protocol: From Bench to Disposal
A self-validating protocol ensures safety at every stage. The following workflow integrates PPE use into the handling process.
Step-by-Step Guide: Preparing a Solution
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
PPE Donning: Put on your lab coat and button it completely. Don your safety goggles.
-
Work Area Setup: Verify that the chemical fume hood is operational. Gather all necessary equipment (beakers, stir bars, solvent, etc.) and place it inside the hood.
-
Glove Up: Don a pair of new, inspected nitrile gloves.
-
Chemical Handling:
-
Place the container of this compound in the fume hood.
-
Carefully weigh the required amount of the chemical, minimizing the generation of dust if in solid form.
-
Slowly add the chemical to the solvent in your flask or beaker to avoid splashing.
-
-
Post-Handling: Securely cap the stock container and the prepared solution.
-
Decontamination: Wipe down the work surface inside the fume hood.
-
PPE Doffing:
-
Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[2]
-
Remove your lab coat and goggles just before exiting the lab.
-
PPE Selection & Safe Handling Workflow Diagram
Caption: PPE Selection & Safe Handling Workflow for this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2]
-
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound, including contaminated gloves, paper towels, and surplus chemicals, must be treated as hazardous waste.
-
Containment: Keep waste in suitable, closed, and clearly labeled containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of it down the drain or with general trash. Adhere to all federal, state, and local environmental regulations.[2][11]
By integrating these expert protocols and maintaining a vigilant approach to safety, you can confidently and responsibly utilize this compound in your critical research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. N-乙基-2-甲基吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
